molecular formula C6H5BrN4 B1528219 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1250444-41-7

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1528219
CAS No.: 1250444-41-7
M. Wt: 213.03 g/mol
InChI Key: BMFLPKDEGSSKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-9-6-8-2-5(7)3-11(6)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLPKDEGSSKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-methyl-triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Reactivity

An In-Depth Technical Guide to 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its fused triazolopyrimidine core is a privileged scaffold found in numerous biologically active molecules, acting as a purine isostere and engaging with a variety of biological targets. The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position imparts a unique combination of reactivity and structural features, making it a versatile intermediate for the synthesis of diverse compound libraries.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine is essential for its effective handling, reaction optimization, and formulation.

PropertyValueSource
IUPAC Name 6-bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidineN/A
CAS Number 1250444-41-7[3]
Molecular Formula C₆H₅BrN₄[5]
Molecular Weight 213.03 g/mol [3][5]
Appearance Solid (form may vary)[1]
Melting Point Not explicitly found in searches. Related compounds have melting points in the range of 150-260 °C.[6][7]N/A
Solubility Solubility profiles require careful handling, with physical aids such as ultrasound and heat sometimes used to improve dissolution.[4] Specific solubility data in common organic solvents is not readily available in the searched literature.N/A
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine. While a dedicated full spectrum analysis for this specific compound is not available in the searched literature, data from closely related analogs can provide expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the fused heterocyclic core and the methyl group. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks with approximately 1:1 ratio). The molecular ion peak [M]+ would be expected at m/z 213 and 215.

Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

The synthesis of the[1][2]triazolo[1,5-a]pyrimidine scaffold is typically achieved through the condensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its equivalent. The general synthetic approach for 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine involves the cyclization of a substituted aminotriazole with a brominated dicarbonyl synthon.

General Synthetic Workflow

Synthesis_WorkflowA3-Amino-5-methyl-1,2,4-triazoleCCyclization/CondensationA->CBBromomalondialdehyde or equivalentB->CD6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidineC->D  Acid or Base Catalysis

Caption: General synthetic workflow for 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol

While a specific, detailed protocol for the synthesis of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine was not found in the provided search results, a general procedure can be adapted from the synthesis of related triazolopyrimidines.[8]

Reaction: 3-Amino-5-methyl-1,2,4-triazole + Bromomalondialdehyde → 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine

Reagents and Materials:

  • 3-Amino-5-methyl-1,2,4-triazole

  • Bromomalondialdehyde (or a suitable precursor like 2-bromo-1,1,3,3-tetramethoxypropane)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., piperidinium acetate, mineral acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methyl-1,2,4-triazole in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an equimolar amount of bromomalondialdehyde to the solution. If using a precursor, it may need to be hydrolyzed in situ.

  • Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidinium acetate) to facilitate the condensation reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, MS) and melting point analysis.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 6-position of the pyrimidine ring is the primary site of reactivity, serving as a versatile handle for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the bromo substituent, makes 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the 6-position.

Suzuki_CouplingA6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidineCPd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃, Cs₂CO₃)Solvent (e.g., Dioxane/H₂O)A->CBAryl/HeteroarylBoronic AcidB->CD6-Aryl/Heteroaryl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidineC->D

Caption: Suzuki-Miyaura coupling of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Exemplary Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 6-aryl-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 6-position. This reaction is invaluable for synthesizing libraries of amino-substituted triazolopyrimidines for screening in drug discovery programs.[9]

Buchwald_HartwigA6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidineCPd Catalyst (e.g., Pd₂(dba)₃)Ligand (e.g., Xantphos, BINAP)Base (e.g., NaOtBu, Cs₂CO₃)Solvent (e.g., Toluene, Dioxane)A->CBPrimary or Secondary AmineB->CD6-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidineC->D

Caption: Buchwald-Hartwig amination of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Exemplary Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.5 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat the mixture at 80-120 °C with stirring for the required time (typically monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAAr) reactions, where the bromine at the 6-position can be displaced by various nucleophiles.[10] This provides a complementary method to cross-coupling for introducing a range of functionalities.

Common Nucleophiles:

  • Amines: Primary and secondary amines can displace the bromide, often requiring elevated temperatures.

  • Alkoxides and Thiolates: Alkoxides (RO⁻) and thiolates (RS⁻) can be used to introduce ether and thioether linkages, respectively.

General Reaction Conditions:

SNAAr reactions with 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine typically require heating the substrate with an excess of the nucleophile in a polar aprotic solvent such as DMF or DMSO. The addition of a non-nucleophilic base may be necessary to neutralize any acid formed during the reaction.

Safety and Handling

As a bromo-substituted heterocyclic compound, 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][11]

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • Laboratory coat

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In case of skin contact: Wash with plenty of soap and water.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1][12]

Conclusion

6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly at the 6-bromo position, allows for the strategic introduction of a wide array of functional groups through robust and reliable methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this compound in the synthesis of novel molecules with potential therapeutic applications. Further investigation into its physical properties and the development of optimized synthetic protocols will undoubtedly expand its utility in the scientific community.

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure due to its isoelectronic relationship with purines, rendering it a valuable pharmacophore in the design of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[2][4][5] This document details the strategic synthesis, underlying mechanistic principles, and in-depth experimental protocols for the preparation of the title compound. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

The[1][2][3]triazolo[1,5-a]pyrimidine core is a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities.[6][7] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets.[2][4] The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of this scaffold creates a molecule with tailored electronic and steric properties, making 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine a key intermediate for further chemical modifications and the exploration of structure-activity relationships (SAR).[8] The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functionalities.[8]

This guide will focus on the most established and efficient synthetic route to 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, which proceeds via the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with 2-bromomalonaldehyde. This approach is favored for its high convergence and the ready availability of the starting materials.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic analysis of the target molecule, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, points to two key building blocks: 3-amino-5-methyl-1,2,4-triazole and 2-bromomalonaldehyde.

G cluster_0 Starting Materials target 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine disconnection C-N bond formation (Cyclocondensation) target->disconnection intermediates disconnection->intermediates start1 3-Amino-5-methyl-1,2,4-triazole intermediates->start1 start2 2-Bromomalonaldehyde intermediates->start2

Caption: Retrosynthetic approach for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Synthesis of 3-Amino-5-methyl-1,2,4-triazole

3-Amino-5-methyl-1,2,4-triazole is a readily available intermediate that can be synthesized through several established methods.[9][10][11] One common and efficient laboratory-scale preparation involves the microwave-assisted condensation of aminoguanidine bicarbonate with a suitable carboxylic acid, in this case, acetic acid, under acidic catalysis.[10]

Synthesis of 2-Bromomalonaldehyde

2-Bromomalonaldehyde is a highly reactive 1,3-dicarbonyl compound crucial for the pyrimidine ring formation.[1][2][3][12] It can be prepared through various methods, with a contemporary and efficient approach being the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol.[12][13] This method offers high yields and purity under mild conditions, aligning with green chemistry principles.[12]

Table 1: Physicochemical Properties of Key Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Amino-5-methyl-1,2,4-triazoleC₃H₆N₄98.11White to off-white crystalline solid
2-BromomalonaldehydeC₃H₃BrO₂150.96Light yellow to brown crystalline solid

Synthetic Pathway and Mechanistic Insights

The core of the synthesis lies in the acid-catalyzed cyclocondensation reaction between the dinucleophilic 3-amino-5-methyl-1,2,4-triazole and the electrophilic 2-bromomalonaldehyde.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 3-Amino-5-methyl-1,2,4-triazole D Schiff Base Intermediate A->D B 2-Bromomalonaldehyde C Protonated Aldehyde B->C H+ C->D E Enamine Tautomer D->E F Cyclized Intermediate E->F G Protonated Hydroxyl F->G H 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine G->H

Caption: Proposed reaction mechanism for the synthesis.

The reaction is initiated by the protonation of one of the aldehyde groups of 2-bromomalonaldehyde, enhancing its electrophilicity. The exocyclic amino group of 3-amino-5-methyl-1,2,4-triazole then acts as a nucleophile, attacking the protonated carbonyl carbon to form a carbinolamine intermediate, which subsequently dehydrates to form a Schiff base. Tautomerization to an enamine is followed by an intramolecular nucleophilic attack of the endocyclic N1 nitrogen of the triazole ring onto the second aldehyde group. A final dehydration step then yields the aromatic 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. The choice of an acidic catalyst is crucial to facilitate both the initial condensation and the subsequent dehydration steps.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentGradeSupplier
3-Amino-5-methyl-1,2,4-triazole≥98%Commercially Available
2-Bromomalonaldehyde≥97%Commercially Available or Synthesized
EthanolAnhydrousStandard Laboratory Supplier
Hydrochloric AcidConcentratedStandard Laboratory Supplier
Sodium BicarbonateSaturated SolutionStandard Laboratory Supplier
Magnesium SulfateAnhydrousStandard Laboratory Supplier

4.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add 2-bromomalonaldehyde (1.05 eq).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Characterization and Data Analysis

The identity and purity of the synthesized 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons and the aromatic protons on the pyrimidine ring.
¹³C NMR Resonances for the methyl carbon and the carbons of the fused heterocyclic system.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₆H₅BrN₄ (m/z ≈ 211.97, 213.97 for Br isotopes).
FT-IR Characteristic peaks for C=N and C-Br stretching vibrations.
Melting Point A sharp melting point should be observed for the pure compound.

X-ray crystallography can be employed to unambiguously determine the molecular structure of the synthesized compound, providing valuable insights into bond lengths, bond angles, and intermolecular interactions in the solid state.[7][14][15][16]

Safety Considerations

  • 2-Bromomalonaldehyde is a reactive and potentially toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[1]

  • Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

This technical guide has outlined a robust and efficient synthetic strategy for the preparation of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, a key building block in medicinal chemistry. The described cyclocondensation reaction provides a reliable route to this important heterocyclic scaffold. The detailed experimental protocol and characterization guidelines will aid researchers in the successful synthesis and validation of this compound, facilitating its use in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its characterization. The strategic placement of a bromine atom and a methyl group on the triazolo[1,5-a]pyrimidine core imparts a unique electronic and steric environment, influencing its reactivity and physical behavior.[1]

Core Physicochemical Identifiers

A foundational understanding of a compound begins with its fundamental identifiers and properties. These values are critical for accurate documentation, reaction stoichiometry, and preliminary assessment of its behavior.

PropertyValueSource
CAS Number 1250444-41-7[1][2][3]
Molecular Formula C₆H₅BrN₄[2][3][4]
Molecular Weight 213.03 g/mol [1][2]
Appearance Solid[4][5]
Purity Typically ≥95% (as supplied by commercial vendors)[5]
Predicted LogP 0.52[5]

Structural and Electronic Framework

The arrangement of atoms and distribution of electrons in 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine are pivotal to its physical properties. The fused triazole and pyrimidine rings create a planar, aromatic system. The bromine atom at the 6-position acts as a heavy atom and introduces significant electron-withdrawing inductive effects, while the methyl group at the 2-position is a weak electron-donating group. This substitution pattern governs the molecule's dipole moment, crystallinity, and solubility.

Caption: 2D Structure of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Thermal Properties

Melting Point

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small, packed sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.

  • Purity Assessment (Mixed Melting Point): To confirm the identity and purity, a mixed melting point can be performed by mixing the sample with a known standard.[7] A depression in the melting point would indicate that the two compounds are not identical.[8]

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_result Result prep1 Grind Crystalline Sample prep2 Pack Capillary Tube (1-2mm height) prep1->prep2 analysis1 Place in Melting Point Apparatus prep2->analysis1 analysis2 Heat Slowly (1-2°C/min) analysis1->analysis2 analysis3 Record T_initial (first liquid) analysis2->analysis3 analysis4 Record T_final (all liquid) analysis3->analysis4 result1 Melting Point Range (T_final - T_initial) analysis4->result1

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in various solvents is a key parameter for its application in synthesis, purification, and biological assays. It has been noted that physical aids such as ultrasound and heat may be necessary to improve its solubility. A systematic approach to determining its solubility is outlined below.

Experimental Protocol: Qualitative Solubility Testing

This protocol establishes the solubility of the compound in a range of common laboratory solvents, providing insights into its polarity.

Methodology:

  • Solvent Selection: A panel of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: The solvent is added portion-wise (e.g., in 0.1 mL increments) up to a total volume of 1 mL, with vigorous shaking after each addition.[9]

  • Observation: The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

  • Acid/Base Solubility: To identify potential acidic or basic functional groups, solubility tests in 5% aqueous HCl and 5% aqueous NaOH should also be performed.[10][11]

G cluster_water Aqueous Solubility cluster_acid_base Acid/Base Solubility start Start: ~25mg of Compound water Add 0.75 mL Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No naoh Add 5% NaOH water_insol->naoh hcl Add 5% HCl naoh->hcl Insoluble naoh_sol Weak Acid (Aw) naoh->naoh_sol Soluble hcl_sol Base (B) hcl->hcl_sol Soluble neutral Neutral (N) hcl->neutral Insoluble

Caption: Logical Flow for Solubility Classification.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13] The solution must be free of particulate matter and can be filtered through a small plug of glass wool in a Pasteur pipette.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the data is acquired according to standard instrument parameters.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method for FT-IR This is a common method for analyzing solid samples.[14]

  • Sample Preparation: Approximately 1-2 mg of the compound is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[14]

  • Pellet Formation: The mixture is compressed in a die under high pressure to form a thin, transparent pellet.[15]

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) EI-MS is a hard ionization technique that causes extensive fragmentation, which can be useful for structural elucidation.[16]

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17][18]

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Conclusion

The physical properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine are fundamental to its handling, characterization, and application in scientific research. This guide provides a framework for understanding and determining these properties through established, reliable methodologies. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is paramount for scientific integrity and the advancement of research programs utilizing this compound.

References

An In-Depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Spectroscopic Landscape of a Niche Heterocycle

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive resource on the spectroscopic characterization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. It is important to note that while this compound is of significant interest in medicinal chemistry and organic synthesis, publicly available, experimentally-derived spectroscopic data for this exact molecule is limited. Therefore, this guide has been meticulously compiled by leveraging a combination of data from closely related analogs, established principles of spectroscopic interpretation for the triazolo[1,5-a]pyrimidine scaffold, and theoretical predictions. Our objective is to provide a robust and scientifically grounded framework for understanding and predicting the spectroscopic properties of this compound, thereby empowering your research and development endeavors. Every piece of data and every protocol is presented with the utmost commitment to scientific integrity, drawing upon authoritative sources to ensure reliability and trustworthiness.

Molecular Structure and Physicochemical Properties

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a fused heterocyclic compound featuring a triazole ring fused to a pyrimidine ring. The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of biologically active compounds.

Figure 1: Chemical structure of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Table 1: Physicochemical Properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

PropertyValueSource
Molecular FormulaC₆H₅BrN₄[1]
Molecular Weight213.03 g/mol [1]
Monoisotopic Mass211.9698 g/mol [2]
CAS Number1250444-41-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on the analysis of related triazolo[1,5-a]pyrimidine structures, the following ¹H and ¹³C NMR spectral data are predicted for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the methyl group. The bromine atom at the 6-position will influence the chemical shift of the adjacent proton (H-5) through its electron-withdrawing and anisotropic effects.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Prediction
H-5~8.8 - 9.2dJ₅,₇ ≈ 2.0 - 2.5Deshielded due to adjacent nitrogen and bromine. Coupled to H-7.
H-7~7.2 - 7.6dJ₇,₅ ≈ 2.0 - 2.5Shielded relative to H-5. Coupled to H-5.
CH₃~2.5 - 2.7s-Typical chemical shift for a methyl group attached to an aromatic system.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the heterocyclic system.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ)

CarbonPredicted δ (ppm)Rationale for Prediction
C-2~160 - 165Attached to two nitrogen atoms.
C-3a~150 - 155Bridgehead carbon.
C-5~145 - 150Deshielded by adjacent nitrogen.
C-6~110 - 115Attached to bromine, which has a significant heavy-atom effect.
C-7~115 - 120Influenced by the adjacent nitrogen atoms.
CH₃~15 - 20Typical chemical shift for a methyl group.

Note: Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer (e.g., 400 or 500 MHz). lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve high homogeneity. lock->shim acquire Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. shim->acquire fourier Apply Fourier transform to the raw data. phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the residual solvent peak or TMS. baseline->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 2: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrometry Data

The high-resolution mass spectrum (HRMS) is expected to show the molecular ion peak corresponding to the exact mass of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 in approximately a 1:1 ratio).

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺ (C₆H₆BrN₄⁺)212.9770
[M+Na]⁺ (C₆H₅BrN₄Na⁺)234.9589

Note: These values are predicted based on the elemental composition.[2]

Fragmentation Pathways

The fragmentation of the triazolo[1,5-a]pyrimidine ring is influenced by the substituents. Common fragmentation pathways involve the loss of small neutral molecules or radicals.

MS_Fragmentation M [M]⁺˙ m/z 212/214 frag1 [M-Br]⁺ m/z 133 M->frag1 - •Br frag2 [M-N₂]⁺˙ m/z 184/186 M->frag2 - N₂ frag3 [M-CH₃CN]⁺˙ m/z 171/173 M->frag3 - CH₃CN

Figure 3: Predicted major fragmentation pathways for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for this class of compounds.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). filter Filter the solution through a 0.22 µm syringe filter. dissolve->filter infuse Infuse the sample solution into the ESI source of the mass spectrometer. acquire Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). infuse->acquire identify Identify the molecular ion peak and its isotopic pattern. analyze Analyze the fragmentation pattern to confirm the structure. identify->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 4: Standard workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C=C stretching vibrations, as well as the C-Br stretching vibration.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
1650 - 1500C=N and C=C stretching in the heterocyclic rings
1500 - 1400Ring skeletal vibrations
700 - 600C-Br stretch
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place Place a small amount of the solid sample directly onto the ATR crystal. background Collect a background spectrum of the empty ATR crystal. sample_scan Apply pressure to ensure good contact and collect the sample spectrum. background->sample_scan process The software automatically performs background subtraction. identify Identify the characteristic absorption bands. process->identify cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 5: Standard workflow for ATR-FTIR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system.

Predicted UV-Vis Absorption Maxima

The triazolo[1,5-a]pyrimidine ring system is a chromophore that is expected to exhibit absorption in the UV region due to π → π* and n → π* electronic transitions.

Table 6: Predicted UV-Vis Absorption Maxima (λmax)

SolventPredicted λmax (nm)Transition Type
Ethanol or Methanol~230 - 250 and ~280 - 320π → π*

Note: The exact λmax values can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for solution-phase UV-Vis spectroscopy is as follows.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). transfer Fill a quartz cuvette with the sample solution. dissolve->transfer baseline Record a baseline spectrum with a cuvette containing only the solvent. sample_scan Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm). baseline->sample_scan identify Identify the wavelength of maximum absorbance (λmax). cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 6: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. By synthesizing information from related compounds and fundamental spectroscopic principles, we have constructed a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis properties. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is our hope that this guide will serve as a valuable resource for researchers in the field, facilitating the identification, characterization, and utilization of this important heterocyclic compound in drug discovery and development.

References

The Strategic Utility of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[2][4] This guide focuses on a particularly valuable derivative, 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine, and elucidates its potential as a versatile starting material for the synthesis of novel therapeutic agents. We will explore the compound's intrinsic chemical properties, its strategic role as a synthetic intermediate, and the diverse pharmacological activities exhibited by its downstream derivatives, including applications in oncology and infectious diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this potent chemical entity in their discovery pipelines.

Core Compound Analysis: Physicochemical Profile

6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is a heterocyclic compound built upon a fused bicyclic system.[1] Its structure is characterized by a bromine atom at the 6-position and a methyl group at the 2-position, which impart specific reactivity and electronic properties crucial for its function as a synthetic building block.[1] The electron-withdrawing nature of the bromine atom and the pyrimidine ring makes the 6-position susceptible to various chemical transformations, while the electron-donating methyl group can influence the overall electronic distribution and binding interactions of its derivatives.[1]

PropertyValueSource
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
CAS Number 89167-24-8[3]
Canonical SMILES CC1=NC2=C(C=C1Br)N=CN2[5]
InChIKey RXKRYWWDMKVXNZ-UHFFFAOYSA-N[5]

The Synthetic Keystone: A Versatile Intermediate

The primary and most powerful application of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is its role as a versatile intermediate in organic synthesis.[1] The bromine atom at the C6 position serves as a highly effective "handle" for introducing molecular diversity through a variety of modern cross-coupling reactions. This strategic placement allows for the precise and efficient construction of complex molecules with tailored properties.

The most significant transformations include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are indispensable in modern drug discovery for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

    • Sonogashira Coupling: Reaction with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring facilitates the displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates.[7]

This synthetic versatility enables the creation of large libraries of derivatives from a single, readily accessible starting material, which is a critical strategy in lead optimization campaigns.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Diverse Derivative Classes start 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) start->sonogashira snar SNAr (Nu-H, e.g., R-OH, R-SH) start->snar aryl 6-Aryl Derivatives suzuki->aryl C-C bond amino 6-Amino Derivatives buchwald->amino C-N bond alkynyl 6-Alkynyl Derivatives sonogashira->alkynyl C-C bond ether 6-Alkoxy/Thioether Derivatives snar->ether C-O / C-S bond

Caption: Synthetic utility of the title compound.

Potential Therapeutic Applications: A Scaffold for Bioactivity

While 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine itself is primarily a synthetic intermediate, the[1][2][3]triazolo[1,5-a]pyrimidine core it provides is a well-established pharmacophore. Derivatives synthesized from this starting material have shown potent activity across several therapeutic areas.[2][4]

Oncology

The fused pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine scaffolds are prominent in the development of anticancer agents, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7]

  • Kinase Inhibition: Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent inhibitors against a range of kinases including Pim-1, ROCK2, cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks).[8][9][10][11] For example, novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated selective ROCK2 inhibition with IC₅₀ values as low as 36.8 nM, a key target in suppressing breast cancer metastasis.[11] Similarly, extensive research has led to the development of Trk inhibitors for treating solid tumors, with two of the three marketed drugs for NTRK fusion cancers featuring this core structure.[9]

  • Antitubulin Activity: Certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives act as antitubulin agents, occupying the colchicine-binding site and inhibiting microtubule polymerization.[12] This action disrupts mitosis and induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. One such analogue demonstrated potent activity against HeLa and A549 cell lines with IC₅₀ values of 0.75 µM and 1.02 µM, respectively.[12]

  • BCL6 Inhibition: The protein-protein interaction between B-cell lymphoma 6 (BCL6) and its corepressors is a therapeutic target in diffuse large B-cell lymphoma. Structure-based design starting from a pyrazolo[1,5-a]pyrimidine fragment led to macrocyclic inhibitors with nanomolar binding affinity, showcasing the scaffold's utility in targeting challenging protein-protein interactions.[13]

G cluster_pathway Simplified Pro-Survival Signaling Pathway cluster_inhibitor Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GF->Receptor PIM1 Pim-1 Kinase Receptor->PIM1 Activates Proliferation Cell Proliferation, Survival, Metastasis PIM1->Proliferation Promotes BCL6 BCL6 BCL6->Proliferation Promotes Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->Receptor Inhibition Inhibitor->PIM1 Inhibition Inhibitor->BCL6 Inhibition

Caption: Potential kinase inhibition targets.
Antimicrobial Applications

Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as antimicrobial agents.

  • Antibacterial Activity: A series of synthesized derivatives showed high activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.0 µg/mL.[14]

  • Mechanism of Action: The antibacterial effect of these compounds has been linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[14] Molecular docking studies confirmed that these derivatives can bind to the enzyme's active site, with one compound showing a higher inhibitory activity (IC₅₀ = 0.68 µM) than the standard drug ciprofloxacin (IC₅₀ = 0.85 µM).[14] This presents a promising avenue for developing new antibiotics, particularly in an era of growing resistance.

Compound ClassTarget/AssayPotency (IC₅₀ / MIC)Therapeutic Area
Pyrazolo[1,5-a]pyrimidine DerivativeROCK2 Kinase36.8 nMOncology
[1][2][3]Triazolo[1,5-a]pyrimidine AnalogueHeLa Cancer Cell Line0.75 µMOncology
[1][2][3]Triazolo[1,5-a]pyrimidine AnalogueA549 Cancer Cell Line1.02 µMOncology
[1][2][3]Triazolo[1,5-a]pyrimidine DerivativeDNA Gyrase0.68 µMAntibacterial
[1][2][3]Triazolo[1,5-a]pyrimidine DerivativesGram-positive/negative bacteria0.25 - 2.0 µg/mLAntibacterial

Experimental Protocols & Workflows

To translate the potential of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine into tangible results, robust and reproducible experimental methods are essential.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 6-aryl-[1][2][3]triazolo[1,5-a]pyrimidine derivative, a common step in a drug discovery campaign.

Objective: To synthesize 2-methyl-6-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.

Materials:

  • 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add 1,4-dioxane and an aqueous solution of Na₂CO₃ (e.g., 2M solution). The typical solvent ratio is 4:1 dioxane:water.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-methyl-6-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow: High-Throughput Screening (HTS) for Kinase Inhibitors

The diverse library of compounds generated from the title compound can be efficiently screened for biological activity using an HTS workflow.

G cluster_lib 1. Library Preparation cluster_assay 2. Biochemical Assay cluster_data 3. Data Analysis cluster_confirm 4. Hit Confirmation lib Compound Library (Derivatives of title compound) plate Assay-Ready Plates (384-well format) lib->plate Acoustic Dispensing reagent Add Kinase Enzyme & ATP/Substrate Mix plate->reagent incubate Incubate at RT reagent->incubate detect Add Detection Reagent (Luminescence/Fluorescence) incubate->detect read Read Plates (Plate Reader) detect->read calc Calculate % Inhibition read->calc hits Identify 'Hits' (Z-score > 3) calc->hits cherry Cherry-Pick Hits hits->cherry dose Dose-Response Curve (IC50 Determination) cherry->dose

Caption: HTS workflow for kinase inhibitor discovery.

Conclusion and Future Outlook

6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is more than a mere chemical; it is a strategic tool for innovation in pharmaceutical research. Its true potential is realized in its capacity as a versatile synthetic platform. The reactive bromine handle allows for the systematic exploration of chemical space around a biologically validated core scaffold.[1] Future research should focus on leveraging this platform to develop next-generation therapeutics. Key opportunities include the synthesis of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds targeting novel allosteric sites on enzymes. The continued exploration of derivatives from this starting material promises to yield novel candidates for treating a wide range of human diseases, from cancer to multi-drug resistant bacterial infections.

References

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 6-Bromo-2-methyl[1]triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. We will dissect its core molecular architecture, explore the electronic and steric contributions of its substituents, and present a robust framework for its synthesis and spectroscopic characterization. The document elucidates the compound's strategic importance as a versatile intermediate in drug discovery, particularly in the design of kinase inhibitors, by leveraging the reactivity of its bromine substituent. Detailed protocols, mechanistic insights, and workflow visualizations are provided to equip researchers and drug development professionals with the foundational knowledge required to harness the potential of this valuable scaffold.

Introduction: The[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold

The[1]triazolo[1,5-a]pyrimidine core is a fused heterocyclic system isoelectronic with purines, which has established it as a "privileged scaffold" in medicinal chemistry.[2] This structural similarity to endogenous nucleobases allows molecules built on this framework to interact with a wide array of biological targets. The scaffold itself is a 10-π electron aromatic system, comprising an electron-rich triazole ring fused to an electron-deficient pyrimidine ring.[2] This electronic arrangement imparts favorable physicochemical properties and metabolic stability, making it a cornerstone for the development of therapeutics.

Derivatives of the triazolopyrimidine family have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The subject of this guide, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, is a key intermediate designed for the strategic elaboration of this promising scaffold. Its specific substitution pattern—a methyl group at the 2-position and a bromine atom at the 6-position—provides a unique combination of stability and synthetic versatility, making it an invaluable tool for constructing libraries of potential drug candidates.[5]

Molecular Structure and Physicochemical Properties

The Core Scaffold and Substituent Effects

The fundamental structure of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is depicted below, with the internationally recognized IUPAC numbering system.

Caption: IUPAC numbering and key structural features of the molecule.

The strategic placement of the substituents is critical to the molecule's utility:

  • 2-Methyl Group: This group provides steric bulk and has a subtle electron-donating effect. In a drug design context, it can influence selectivity by occupying specific hydrophobic pockets within a target protein and can protect the adjacent ring system from metabolic degradation.

  • 6-Bromo Group: The bromine atom is the most significant feature for synthetic applications. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkyl, and amino moieties, enabling extensive Structure-Activity Relationship (SAR) studies.[6][7] The bromine atom's electron-withdrawing nature also modulates the electronic properties of the pyrimidine ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is presented below.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[5]
Molecular Weight 213.03 g/mol [5]
InChI Key RXKRYWWDMKVXNZ-UHFFFAOYSA-N[3]
Canonical SMILES CC1=NC2=NC=NN2C=C1Br[3]
Predicted XlogP 1.2[3]
Appearance Expected to be a solid at room temperature.N/A
2.2.1 Theoretical Spectroscopic Analysis

Trustworthiness Statement: Specific, experimentally-derived NMR and IR spectra for this exact compound are not widely available in public literature. The following analysis is a theoretical prediction based on the known molecular structure and data from analogous compounds.[8][9][10] This serves as a guideline for researchers performing characterization.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~2.5-2.6 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the C2 position.

    • δ ~7.0-7.2 ppm (d, 1H): This doublet is assigned to the proton at the C5 position, coupled to the C6 proton.

    • δ ~8.6-8.8 ppm (d, 1H): This downfield doublet corresponds to the proton at the C7 position, which is part of the electron-rich triazole ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~15-20 ppm: Methyl carbon (C2-CH₃).

    • δ ~110-115 ppm: Brominated carbon (C6).

    • δ ~118-125 ppm: C5 carbon.

    • δ ~145-165 ppm: Aromatic carbons of the fused ring system (C2, C7, C8a).

  • Mass Spectrometry (ESI+):

    • m/z ~212.97, 214.97: The calculated m/z for the protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Proposed Pathway

The most common and efficient strategy for constructing the[1]triazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-amino-1,2,4-triazole precursor with a 1,3-dicarbonyl compound or an equivalent three-carbon electrophile.[2][4]

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis points to a convergent synthesis from two key building blocks: 3-amino-5-methyl-1,2,4-triazole [11] and 2-bromo-malonaldehyde . The latter is a reactive 1,3-dielectrophile that readily undergoes condensation with the amino group and the N2 nitrogen of the triazole ring to form the pyrimidine ring.

Recommended Synthetic Protocol

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Step 1: Synthesis of 3-Amino-5-methyl-1,2,4-triazole (Precursor A) Causality: This precursor can be synthesized from commercially available starting materials. Multiple routes exist, often involving aminoguanidine.[1][12] For the purpose of this guide, we will assume this precursor is available.[11]

Step 2: Cyclocondensation to form 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in glacial acetic acid (20 mL).

  • Reaction Initiation: To the stirred solution, add 2-bromo-malonaldehyde (1.1 eq) portion-wise over 10 minutes. Causality: The acidic medium of glacial acetic acid catalyzes the condensation by protonating the carbonyl groups of the malonaldehyde, making them more electrophilic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting triazole indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 100 mL of ice-cold water. A precipitate should form. c. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). d. Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).

  • Purification: a. Dry the crude solid under vacuum. b. Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield the pure 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine as a solid.

Role in Drug Discovery and Medicinal Chemistry

A Versatile Intermediate for Library Synthesis

The true value of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine lies in its role as a versatile synthetic intermediate. The C6-bromo position is primed for diversification, allowing medicinal chemists to rapidly generate libraries of analogs to explore the chemical space around a biological target.

G Start 6-Bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyrimidine Suzuki Suzuki Coupling (+ Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira SNAr SNAr (+ Nucleophile, e.g., R-SH) Start->SNAr Prod_Suzuki C6-Aryl Analog Library Suzuki->Prod_Suzuki Prod_Buchwald C6-Amino Analog Library Buchwald->Prod_Buchwald Prod_Sonogashira C6-Alkynyl Analog Library Sonogashira->Prod_Sonogashira Prod_SNAr C6-Thioether Analog Library SNAr->Prod_SNAr

Caption: Synthetic diversification pathways from the core molecule.

This strategy is fundamental in modern drug discovery for lead optimization. For instance, in a kinase inhibitor program, the core could serve as the hinge-binding motif, while the C6 position is modified with various aryl or heteroaryl groups to probe the solvent-front region of the ATP-binding pocket, leading to enhanced potency and selectivity.[6][13]

Application in Kinase Inhibitor Design

Many successful small molecule kinase inhibitors are heterocyclic compounds that mimic the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site. The triazolopyrimidine scaffold is an excellent mimic. The nitrogen atoms at the N4 and N7 or N8 positions can act as hydrogen bond acceptors, anchoring the molecule in the active site.

The workflow for utilizing 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in a kinase inhibitor discovery program would typically follow these steps:

  • Scaffold Identification: The triazolopyrimidine core is identified as a potential hinge-binder through computational modeling or high-throughput screening.

  • Initial Synthesis: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is synthesized as the key intermediate.

  • Library Generation: Parallel synthesis is employed to perform Suzuki or other cross-coupling reactions, creating a diverse library of C6-substituted analogs.[14]

  • Biological Screening: The library is screened against the target kinase to identify initial hits.

  • Iterative Optimization: Based on SAR data, further modifications are made to improve potency, selectivity, and pharmacokinetic properties (ADME).

Conclusion

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its molecular structure is optimally designed for synthetic versatility, anchored by the highly adaptable[1]triazolo[1,5-a]pyrimidine scaffold and activated by the reactive C6-bromo substituent. This guide has detailed its structural characteristics, provided a robust synthetic pathway, and contextualized its significant role in the rational design of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential is a critical first step toward unlocking the next generation of targeted therapies.

References

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has captivated the attention of medicinal and agricultural chemists for over a century. Its structural resemblance to endogenous purines has established it as a privileged scaffold in drug discovery, leading to the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the triazolo[1,5-a]pyrimidine core, from its initial discovery to its contemporary applications. We will delve into the historical context of its first synthesis, explore the key synthetic methodologies with detailed experimental protocols, and analyze its profound impact on drug development, with a particular focus on its role as a purine bioisostere and the structure-activity relationships that govern its biological function. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile and enduring heterocyclic system.

A Historical Perspective: The Genesis of a Privileged Scaffold

The journey of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold began in the early 20th century. The first documented synthesis was reported in 1909 by German chemists Carl Bülow and Karl Haas.[4] Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into the chemistry and biological activity of this heterocyclic system.[4] While the initial discovery may not have been driven by a specific biological hypothesis, the inherent chemical stability and synthetic accessibility of the triazolo[1,5-a]pyrimidine core undoubtedly contributed to its enduring appeal within the scientific community. Over the decades, the scaffold has been identified in natural products, such as the antibiotic essramycin, further validating its biological relevance.[5]

The Art of Synthesis: Constructing the Triazolo[1,5-a]pyrimidine Core

The synthetic versatility of the triazolo[1,5-a]pyrimidine system is a key driver of its widespread use in medicinal chemistry. Several reliable and high-yielding methods have been developed for its construction, with the two most prominent being the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds and the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.[5][6]

The Cornerstone of Synthesis: Cyclocondensation of 3-Amino-1,2,4-triazole

The most direct and widely employed method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system. The choice of reaction conditions, such as the solvent and catalyst, can significantly influence the reaction rate and yield.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 3-Amino-1,2,4-triazole Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 1,3-Dicarbonyl Compound Reactant2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product [1,2,4]Triazolo[1,5-a]pyrimidine Dehydration->Product

Figure 1: General workflow for the cyclocondensation synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.

This protocol describes the synthesis of a foundational triazolo[1,5-a]pyrimidine derivative via the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate.[7]

Materials:

  • 3-Amino-1,2,4-triazole

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • A mixture of 3-amino-1,2,4-triazole (0.02 mol) and ethyl acetoacetate (0.02 mol) is suspended in 10 mL of glacial acetic acid.

  • The reaction mixture is heated at reflux for 12 hours.

  • Upon cooling, a white solid precipitates from the solution.

  • The solid is collected by filtration and washed thoroughly with water and then with dichloromethane to remove any residual acetic acid.

  • The resulting white solid is dried in a vacuum desiccator to yield 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[7]

A Tale of Isomers: The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and synthetically useful isomerization reaction that allows for the conversion of[1][2][3]triazolo[4,3-a]pyrimidines to their more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomers.[1][8] This rearrangement typically occurs under acidic or basic conditions and proceeds through a ring-opening, ring-closing mechanism. The driving force for this transformation is the formation of the more stable aromatic system of the [1,5-a] isomer.

G Start [1,2,4]Triazolo[4,3-a]pyrimidine Protonation Protonation/Deprotonation Start->Protonation RingOpening Pyrimidine Ring Opening Protonation->RingOpening Rotation Rotation of Triazole Moiety RingOpening->Rotation RingClosure Pyrimidine Ring Closure Rotation->RingClosure Deprotonation Deprotonation/Protonation RingClosure->Deprotonation End [1,2,4]Triazolo[1,5-a]pyrimidine Deprotonation->End

Figure 2: Mechanistic overview of the Dimroth rearrangement.

This protocol provides a general procedure for the Dimroth rearrangement of an incipiently formed[1][2][3]triazolo[4,3-c]pyrimidine to its corresponding[1][2][3]triazolo[1,5-c]pyrimidine isomer.[1]

Materials:

  • 6-Chloro-4-pyrimidinylhydrazone derivative

  • Iodobenzene diacetate (IBD)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the 6-chloro-4-pyrimidinylhydrazone (1 mmol) in DCM (10 mL), add IBD (1.1 mmol).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • The initial oxidative cyclization forms the[1][2][3]triazolo[4,3-c]pyrimidine derivative.

  • This intermediate undergoes a spontaneous Dimroth rearrangement in the reaction medium to the more stable[1][2][3]triazolo[1,5-c]pyrimidine.[1]

  • Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

The Triazolo[1,5-a]pyrimidine Core in Medicinal Chemistry: A Scaffold of Immense Potential

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities.[9] This versatility stems from its unique electronic properties and its ability to serve as a bioisosteric replacement for the endogenous purine ring system.

A Purine in Disguise: The Power of Bioisosterism

Bioisosterism, the principle of replacing a functional group in a molecule with another group that has similar physical and chemical properties, is a powerful strategy in drug design. The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a classic bioisostere of the purine nucleus, the core structure of adenine and guanine.[5] This structural mimicry allows triazolopyrimidine-based compounds to interact with biological targets that recognize purines, such as kinases, polymerases, and other enzymes.

G Purine Purine Scaffold (e.g., Adenine, Guanine) Target Biological Target (e.g., Kinase, Polymerase) Purine->Target Binds to Triazolopyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold Triazolopyrimidine->Target Mimics Purine and Binds to

Figure 3: Bioisosteric relationship between purines and[1][2][3]triazolo[1,5-a]pyrimidines.

A Spectrum of Activity: Therapeutic Applications

The pharmacological landscape of triazolo[1,5-a]pyrimidine derivatives is vast and continues to expand. These compounds have demonstrated efficacy in a multitude of therapeutic areas, including:

  • Oncology: A significant number of triazolo[1,5-a]pyrimidine derivatives have been investigated as anticancer agents.[2][3][10] They often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

  • Infectious Diseases: The scaffold is present in compounds with potent antiviral, antibacterial, and antifungal properties.[9][11]

  • Central Nervous System (CNS) Disorders: Certain triazolo[1,5-a]pyrimidine derivatives have shown promise as modulators of CNS targets, with potential applications in the treatment of epilepsy and other neurological conditions.[12]

  • Inflammatory Diseases: The anti-inflammatory properties of some triazolopyrimidines have also been explored.

Structure-Activity Relationships: Decoding the Molecular Blueprint for Activity

The biological activity of a triazolo[1,5-a]pyrimidine derivative is intricately linked to the nature and position of its substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Kinase Inhibitors: A Case Study in SAR

The development of kinase inhibitors has been a particularly fruitful area for the application of the triazolo[1,5-a]pyrimidine scaffold. For instance, in the development of inhibitors for Tropomyosin Receptor Kinase (Trk), a key target in certain cancers, specific structural features have been found to be critical for activity.[13]

  • Substitution at the 5-position: The presence of a substituted pyrrolidine at this position has been shown to be crucial for potent Trk inhibition.

  • Substitution at the 3-position: The introduction of a picolinamide moiety at this position significantly enhances the inhibitory activity.

  • Aromatic Ring Substitution: The substitution pattern on the phenyl ring attached to the pyrrolidine at the 5-position also plays a vital role in modulating potency.

These SAR insights have guided the development of highly potent and selective Trk inhibitors.

Anticancer Agents Targeting Tubulin

Another notable example of SAR is seen in a series of triazolopyrimidines that act as anticancer agents by interfering with microtubule dynamics.[13]

  • Substitution at the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group is essential for high potency.

  • Substitution on the Phenyl Ring: The presence of fluoro atoms at the ortho positions of the phenyl ring relative to the triazolopyrimidine core is necessary for optimal activity.

These examples underscore the importance of systematic structural modifications and biological evaluation in elucidating the SAR of triazolo[1,5-a]pyrimidine derivatives.

Triazolo[1,5-a]pyrimidines in the Clinic and on the Market

The extensive research into the triazolo[1,5-a]pyrimidine scaffold has translated into the successful development of several marketed drugs and clinical candidates.

Compound NameDeveloper/MarketerTherapeutic IndicationStatus
Trapidil Vasodilator, AntiplateletMarketed
Repotrectinib Bristol Myers SquibbROS1-positive non-small cell lung cancerApproved by FDA
Selitrectinib (LOXO-195) Bayer/Loxo OncologyTRK fusion-positive cancersClinical Trials
WS-716 P-glycoprotein (P-gp) inhibitor for multidrug resistance in cancerPreclinical
E35 S-phase kinase-associated protein 2 (Skp2) inhibitor for cancerPreclinical

Conclusion and Future Directions

From its humble beginnings in a German chemistry laboratory over a century ago, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to mimic the endogenous purine system, has cemented its status as a privileged scaffold in drug discovery. The diverse range of biological activities exhibited by its derivatives is a testament to its remarkable versatility.

The future of triazolo[1,5-a]pyrimidine research remains bright. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex chemical libraries. Furthermore, the application of modern drug discovery tools, such as computational modeling and high-throughput screening, will accelerate the identification of new drug candidates based on this remarkable scaffold. As our understanding of disease biology deepens, the enduring[1][2][3]triazolo[1,5-a]pyrimidine core is poised to play an even more significant role in the development of the next generation of therapeutics.

References

The Strategic Intermediate: A Technical Guide to 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, chemical reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its application in contemporary drug discovery programs.

Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its isoelectronic relationship with purines, which allows it to function as a purine surrogate in various biological contexts.[2] This structural similarity has led to the investigation of TP derivatives in a wide array of therapeutic areas, including oncology and infectious diseases.[2][4] The strategic introduction of a bromine atom at the 6-position, as in 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, provides a reactive handle for extensive chemical modifications, making it a highly valuable building block for the synthesis of diverse compound libraries.[1] This guide will delve into the practical aspects of utilizing this key intermediate for the generation of novel, biologically active molecules.

Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine: A Step-by-Step Protocol

The synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is typically achieved through a two-step process involving the preparation of the key intermediate, 3-amino-5-methyl-1,2,4-triazole, followed by a cyclocondensation reaction.

Synthesis of 3-Amino-5-methyl-1,2,4-triazole

The precursor, 3-amino-5-methyl-1,2,4-triazole, can be synthesized from readily available starting materials. A common method involves the reaction of aminoguanidine with a suitable carboxylic acid or its derivative under acidic conditions, followed by cyclization.[5]

Experimental Protocol: Synthesis of 3-Amino-5-methyl-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aminoguanidine bicarbonate (1.0 eq) and acetic acid (excess, serving as both reactant and solvent).

  • Reaction Execution: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The excess acetic acid is removed under reduced pressure. The resulting residue is then neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with cold water, and dried to afford 3-amino-5-methyl-1,2,4-triazole.

Cyclocondensation to form 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

The final step involves the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with a suitable three-carbon electrophile, such as bromomalondialdehyde or a synthetic equivalent.[6]

Experimental Protocol: Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

  • Reaction Setup: In a microwave-safe reaction vessel, suspend 3-amino-5-methyl-1,2,4-triazole (1.0 eq) and bromomalondialdehyde (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Execution: Seal the vessel and heat the mixture using microwave irradiation at a temperature of 100-120 °C for 15-30 minutes.[7] The reaction should be monitored for completion by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine as a solid.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate Step1_Reaction Reflux Aminoguanidine Bicarbonate->Step1_Reaction Acetic Acid Acetic Acid Acetic Acid->Step1_Reaction 3-Amino-5-methyl-1,2,4-triazole 3-Amino-5-methyl-1,2,4-triazole Step1_Reaction->3-Amino-5-methyl-1,2,4-triazole Step2_Reaction Microwave Irradiation 3-Amino-5-methyl-1,2,4-triazole->Step2_Reaction Bromomalondialdehyde Bromomalondialdehyde Bromomalondialdehyde->Step2_Reaction 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine Step2_Reaction->6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Chemical Reactivity: A Gateway to Diverse Derivatives

The bromine atom at the 6-position of the triazolo[1,5-a]pyrimidine core is the key to its synthetic utility, serving as a versatile leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, it allows for the introduction of various aryl and heteroaryl groups at the 6-position.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial, add 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Reaction Execution: Seal the vial and heat the reaction mixture under microwave irradiation at 100-120 °C for 15-30 minutes.[8]

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amino substituents at the 6-position.

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (1.4 eq). Add a dry, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Reactivity_Diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine Suzuki_Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Suzuki_Product 6-Aryl/Heteroaryl-2-methyl- triazolo[1,5-a]pyrimidine Suzuki_Reagents->Suzuki_Product C-C Bond Formation Buchwald_Product 6-Amino-2-methyl- triazolo[1,5-a]pyrimidine Buchwald_Reagents->Buchwald_Product C-N Bond Formation

Key reactions of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated a broad spectrum of biological activities. The ability to functionalize the 6-position of 2-methyltriazolo[1,5-a]pyrimidine via its bromo-intermediate has led to the discovery of potent inhibitors for various biological targets.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes like tubulin polymerization.[2][9]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
[1][2][3]triazolo[1,5-a]pyrimidine analogue 26HeLa0.75[9]
[1][2][3]triazolo[1,5-a]pyrimidine analogue 26A5491.02[9]
[1][2][3]triazolo[1,5-a]pyrimidine analogue 19Bel-740212.3[10]
[1][2][3]triazolo[1,5-a]pyrimidine analogue 19HT-10806.1[10]
Pyrazolo[4,3-e][1][2][3]triazolopyrimidine 1HCC1937<50[11]
Pyrazolo[4,3-e][1][2][3]triazolopyrimidine 1HeLa<50[11]
Antimicrobial Activity

The triazolo[1,5-a]pyrimidine core is also a promising scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens, with some compounds exhibiting potent inhibition of essential enzymes like DNA gyrase.[4][8]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1,2,4-triazolo[1,5-a]pyrimidine derivative 9aGram-positive/negative bacteria0.25 - 2.0[4]
1,2,4-triazolo[1,5-a]pyrimidine derivative 9bGram-positive/negative bacteria0.25 - 2.0[4]
1,2,4-triazolo[1,5-a]pyrimidine derivative 10bGram-positive/negative bacteria0.25 - 2.0[4]

Conclusion

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine stands out as a strategically important intermediate in medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the 6-bromo substituent provide a robust platform for the generation of diverse libraries of novel compounds. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the immense potential of this scaffold in modern drug discovery. The detailed protocols and insights provided in this guide are intended to empower researchers to fully leverage the capabilities of this valuable building block in their quest for new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core.[2] This has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][4] The historical development of triazolo[1,5-a]pyrimidines dates back to the early 20th century, with significant advancements in synthetic methodologies over the decades enabling the exploration of diverse substitution patterns and the discovery of clinically relevant compounds.[1]

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a key intermediate in the synthesis of novel, biologically active molecules. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 g/mol .[1] The bromine atom at the 6-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[1] This functionalization is crucial for tuning the compound's biological activity and optimizing its pharmacokinetic properties. The methyl group at the 2-position, while less reactive, provides steric and electronic influence that can affect the selectivity and efficiency of subsequent chemical transformations.[1] This document provides detailed protocols for the application of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, and discusses its potential applications in targeting key signaling pathways in cancer.

Application I: Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is particularly well-suited for the derivatization of halogenated heterocycles like 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.[5][6] This reaction allows for the introduction of a diverse array of substituents at the 6-position, which is critical for exploring the structure-activity relationships (SAR) of potential kinase inhibitors. Derivatives of the triazolo[1,5-a]pyrimidine scaffold have been shown to inhibit a variety of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and components of the ERK signaling pathway, all of which are implicated in cancer progression.[1][4]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine with 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol details a representative microwave-assisted Suzuki-Miyaura coupling reaction to synthesize tert-butyl 4-(2-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-1-carboxylate.

Materials:

  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Equipment:

  • Microwave reactor

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • NMR spectrometer

  • Mass spectrometer (LC-MS)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Reactants: - 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine - Pyrazole boronic acid ester - Na₂CO₃ prep2 Add Catalyst: - Pd(dppf)Cl₂ prep1->prep2 prep3 Add Solvents: - 1,4-Dioxane - Degassed H₂O prep2->prep3 reaction Heat in Microwave Reactor: - 120 °C - 30 minutes prep3->reaction workup1 Cool to RT Dilute with H₂O reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ Filter and Concentrate workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5 analysis Characterize Product: - TLC - LC-MS - NMR workup5->analysis

Caption: Workflow for the microwave-assisted Suzuki coupling.

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (107 mg, 0.5 mmol), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (177 mg, 0.6 mmol, 1.2 equiv), and sodium carbonate (159 mg, 1.5 mmol, 3.0 equiv).

  • Catalyst and Solvent Addition: To the vial, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (18 mg, 0.025 mmol, 5 mol%). Add 1,4-dioxane (3 mL) and degassed water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS to confirm the consumption of the starting material.[7][8][9][10]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize key parameters that can be optimized for the Suzuki-Miyaura coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. These are representative data based on similar transformations reported in the literature.[6][11]

Table 1: Catalyst Screening

Catalyst (5 mol%) Yield (%)
Pd(PPh₃)₄ 75
Pd(dppf)Cl₂ 88
Pd(OAc)₂/SPhos 82
PdCl₂(PPh₃)₂ 65

Reaction Conditions: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (0.5 mmol), boronic acid ester (0.6 mmol), Na₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (3:1, 4 mL), 120 °C, 30 min, microwave irradiation.

Table 2: Base Screening

Base (3 equiv) Yield (%)
Na₂CO₃ 88
K₂CO₃ 85
Cs₂CO₃ 82
K₃PO₄ 78

Reaction Conditions: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (0.5 mmol), boronic acid ester (0.6 mmol), Pd(dppf)Cl₂ (5 mol%), 1,4-dioxane/H₂O (3:1, 4 mL), 120 °C, 30 min, microwave irradiation.

Application II: Targeting Cancer-Relevant Signaling Pathways

Derivatives of the triazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against several protein kinases that are crucial for tumor growth and angiogenesis.[1] Specifically, these compounds have been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis, and CDK2, a critical regulator of the cell cycle.[1][12]

VEGFR-2 Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[2][13][14] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor 6-Aryl-2-methyl- triazolo[1,5-a]pyrimidine (Synthesized Product) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

CDK2 and Cell Cycle Regulation

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle.[11][12][15][16] Dysregulation of CDK2 activity is a common feature of many cancers, leading to uncontrolled cell proliferation. Therefore, inhibitors of CDK2 are attractive as potential anticancer agents.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Inhibitor 6-Aryl-2-methyl- triazolo[1,5-a]pyrimidine (Synthesized Product) Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: Role of CDK2 in the cell cycle and its inhibition.

Conclusion and Future Directions

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined in this document provide a robust starting point for the derivatization of this scaffold using modern synthetic techniques like microwave-assisted Suzuki-Miyaura coupling. The resulting libraries of 6-substituted-2-methyltriazolo[1,5-a]pyrimidines can be screened against a variety of biological targets, particularly protein kinases involved in cancer progression. Further optimization of the synthesized compounds, guided by structure-activity relationship studies and computational modeling, holds the promise of developing potent and selective therapeutic agents.

References

Application Notes & Protocols for Suzuki Coupling Reactions with 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][3][4] Its structure, being isoelectronic with purines, allows it to function as a bioisostere, interacting with biological targets that recognize the native purine core. This has led to the development of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The ability to functionalize this core at specific positions is paramount for tuning compound properties and optimizing structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[5][6] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in pharmaceutical research.[5] For the 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine substrate, the Suzuki coupling offers a direct and efficient route to introduce diverse aryl and heteroaryl substituents at the 6-position, thereby enabling extensive exploration of the chemical space around this important scaffold.

This guide provides a detailed protocol for the Suzuki coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, grounded in established principles for cross-coupling reactions on electron-deficient N-heterocyclic systems.[7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, reacts with the aryl halide (in this case, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine) by inserting into the carbon-bromine bond. This step forms a Pd(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate complex, which facilitates this step.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Both Transmetal->PdII_Both [R'-B(OR)₂(OH)]⁻ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product Catalyst_Regen Catalyst Regeneration ArylHalide Ar-Br (6-Bromo-2-methyl...) BoronicAcid R'-B(OR)₂ + Base caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Arylation of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

This protocol is designed as a robust starting point for the Suzuki coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine with a variety of aryl and heteroaryl boronic acids. The conditions are adapted from successful couplings on structurally similar N-heterocyclic systems.[2][7]

Materials and Reagents
  • Substrate: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and equipment for work-up and purification (separatory funnel, rotary evaporator, silica gel for chromatography).

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 equiv., e.g., 213 mg, 1.0 mmol).

    • Add the desired arylboronic acid (1.2 equiv., e.g., 4-methoxyphenylboronic acid, 182 mg, 1.2 mmol).

    • Add potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv., 58 mg, 0.05 mmol).

  • Degassing and Solvent Addition:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

    • Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL). Degassing can be achieved by bubbling the inert gas through the solvent for 20-30 minutes prior to use.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-aryl-2-methyltriazolo[1,5-a]pyrimidine product.

Experimental_Workflow Start Start: Oven-dried flask AddReagents 1. Add Reagents: - 6-Bromo Substrate - Boronic Acid - K₂CO₃ - Pd(PPh₃)₄ Start->AddReagents Purge 2. Purge with Inert Gas (Ar or N₂) AddReagents->Purge AddSolvent 3. Add Degassed Solvent (Dioxane/H₂O) Purge->AddSolvent Heat 4. Heat and Stir (90-100 °C, 4-12 h) AddSolvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 6. Cool to Room Temp. Monitor->Cool Workup 7. Aqueous Work-up (EtOAc / H₂O / Brine) Cool->Workup Dry 8. Dry & Concentrate (Na₂SO₄ / Rotovap) Workup->Dry Purify 9. Purify (Column Chromatography) Dry->Purify End End: Pure Product Purify->End

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation and Expected Outcomes

The efficiency of the Suzuki coupling can be influenced by the electronic and steric properties of the boronic acid coupling partner. The following table provides representative, literature-informed expected yields for the coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine with various boronic acids under the optimized conditions.

EntryBoronic Acid PartnerExpected Yield (%)Notes
1Phenylboronic acid85-95%Electron-neutral, generally high-yielding.
24-Methoxyphenylboronic acid90-98%Electron-donating group often accelerates the reaction.[7]
34-Trifluoromethylphenylboronic acid75-85%Electron-withdrawing group can sometimes slow the reaction.
42-Thiopheneboronic acid80-90%Heteroaryl boronic acids are generally well-tolerated.
53-Pyridylboronic acid70-85%The basic nitrogen may require careful optimization.
62-Methylphenylboronic acid65-75%Steric hindrance from the ortho-substituent can reduce yield.

Trustworthiness: Self-Validating System & Troubleshooting

A robust protocol includes an understanding of potential pitfalls and how to address them.

  • Low or No Conversion:

    • Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.

    • Solution: Ensure all reagents are dry and the solvent is rigorously degassed. Use a fresh bottle of catalyst or a pre-catalyst system.

  • Debromination of Starting Material:

    • Cause: This side reaction can compete with the desired coupling, particularly with electron-rich heteroaromatics or under prolonged heating.

    • Solution: Reduce reaction time or temperature. Consider using a different ligand, such as a more electron-rich and bulky phosphine (e.g., XPhos), which can promote reductive elimination over side reactions.[9]

  • Homocoupling of Boronic Acid (R'-R'):

    • Cause: Often occurs in the presence of oxygen.

    • Solution: Improve the degassing procedure for the solvent and ensure a tight inert atmosphere is maintained throughout the reaction.

  • Protodeboronation (Hydrolysis of Boronic Acid):

    • Cause: Boronic acids can be unstable, especially at high temperatures or with strong bases.

    • Solution: Use a milder base (e.g., K₃PO₄) or consider using a more stable boronic ester derivative (e.g., a pinacol ester).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C-6 arylation of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. The protocol provided herein serves as a comprehensive and authoritative guide for researchers, enabling the synthesis of diverse libraries of compounds for applications in drug discovery and development. By understanding the underlying mechanism and potential challenges, scientists can confidently apply and adapt this methodology to accelerate their research programs.

References

Application Notes and Protocols for the Evaluation of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine as a potential kinase inhibitor. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing inhibitory activity against a range of protein kinases critical in oncology and other diseases.[4] While specific biological data for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is not extensively published, this guide offers a robust framework for its characterization. We present detailed protocols for preparing the compound, performing in vitro enzymatic assays against plausible kinase targets such as Cyclin-Dependent Kinase 2 (CDK2) and Transforming Growth Factor-β Type I Receptor (TGFβR1/ALK5), and conducting cell-based assays to assess its biological efficacy.

Introduction and Scientific Rationale

The[1][2][3]triazolo[1,5-a]pyrimidine core is a heterocyclic structure that has been successfully utilized in the design of inhibitors for various protein kinases.[3][5] Its structural similarity to purines allows it to function as an ATP-competitive inhibitor by occupying the ATP-binding pocket of kinases.[4] Modifications at various positions on the bicyclic ring system have led to the development of potent and selective inhibitors for targets including, but not limited to, CDKs, TGF-β receptors, and S-phase Kinase-associated Protein 2 (SKP2).[3][6][7]

The subject of this guide, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, features a bromine atom at the 6-position and a methyl group at the 2-position. The bromine atom can serve as a valuable synthetic handle for further chemical modifications, while also potentially forming halogen bonds within the kinase active site, a strategy known to enhance binding affinity.[8] The methyl group may contribute to hydrophobic interactions and selectivity.

Given the known targets of related compounds, this guide will focus on protocols to evaluate 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine against two high-value cancer-related kinases:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the G1/S phase transition of the cell cycle. Its dysregulation is a common feature in many cancers.[9][10]

  • TGF-β Type I Receptor (ALK5): A serine/threonine kinase that mediates the signaling of TGF-β, a cytokine involved in a wide array of cellular processes, including proliferation, differentiation, and metastasis.[11]

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for obtaining reproducible and accurate results.

Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Formula C₅H₃BrN₄
Molecular Weight 213.03 g/mol Confirm with Certificate of Analysis.[8]
Appearance SolidVisual inspection.
Solubility Expected to be soluble in DMSO, sparingly soluble in ethanol, and insoluble in water.Due to its hydrophobic, heterocyclic nature.[6]
Safety and Handling
  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a brominated organic compound. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[12]

  • Work in a well-ventilated fume hood, especially when handling the dry powder or preparing stock solutions.[12]

  • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.

Protocol for Preparing a 10 mM Stock Solution in DMSO

The use of anhydrous Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions of hydrophobic compounds.[6]

Materials:

  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine powder

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile, low-retention tips

Procedure:

  • Tare Vial: Place a sterile, amber-colored vial on a calibrated analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out 2.13 mg of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine powder into the tared vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed.

  • Aliquot and Store: To minimize freeze-thaw cycles, which can lead to compound degradation, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.

In Vitro Kinase Inhibition Assays

In vitro enzymatic assays are the first step in characterizing a compound's inhibitory activity against a purified kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9]

General Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Inhibitor reaction_mix Mix Kinase and Inhibitor in 96-well plate prep_inhibitor->reaction_mix prep_kinase Prepare Kinase working solution prep_kinase->reaction_mix prep_substrate Prepare Substrate/ATP working solution reaction_init Initiate reaction with Substrate/ATP solution prep_substrate->reaction_init reaction_mix->reaction_init reaction_incubate Incubate at 30°C reaction_init->reaction_incubate detection_stop Stop reaction & deplete ATP with ADP-Glo™ Reagent reaction_incubate->detection_stop detection_convert Convert ADP to ATP with Kinase Detection Reagent detection_stop->detection_convert detection_read Read luminescence detection_convert->detection_read analysis_plot Plot Luminescence vs. Inhibitor Concentration detection_read->analysis_plot analysis_ic50 Calculate IC50 value analysis_plot->analysis_ic50

Figure 1: General workflow for an in vitro kinase inhibition assay using a luminescence-based detection method.
Protocol: In Vitro CDK2/Cyclin A Inhibition Assay

This protocol is adapted from commercially available assay kits and provides a framework for determining the IC₅₀ value of the test compound against CDK2.[1][4][13]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK Substrate Peptide (e.g., a derivative of Histone H1 or Rb protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]

  • DTT

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Solutions:

    • 1X Kinase Assay Buffer: Prepare fresh by diluting a 5X or 10X stock. Add DTT to a final concentration of 1-2 mM.[4]

    • Test Compound Dilutions: Perform a serial dilution of the 10 mM stock solution in 100% DMSO. Then, dilute this series into 1X Kinase Assay Buffer to create the final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.[14] A typical 10-point, 3-fold dilution series might start from 10 µM.

    • Enzyme Solution: Dilute the CDK2/Cyclin A2 enzyme stock to the desired working concentration (e.g., 2.5 ng/µL) in 1X Kinase Assay Buffer.[4] The optimal concentration should be determined empirically.

    • Substrate/ATP Solution: Prepare a solution containing the CDK substrate peptide and ATP in 1X Kinase Assay Buffer. Typical final concentrations are 1-5 µM for the peptide and 10-50 µM for ATP.[5][9]

  • Assay Plate Setup (25 µL final reaction volume):

    • Add 5 µL of the diluted test compound or vehicle control (buffer with DMSO) to the appropriate wells of a 96-well plate.

    • Add 10 µL of the diluted enzyme solution to all wells except the "Blank" controls. Add 10 µL of 1X Kinase Assay Buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the Substrate/ATP solution to all wells.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection (Follow ADP-Glo™ Kit Instructions):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Normalize the data by setting the "Positive Control" (enzyme, no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: In Vitro TGFβR1 (ALK5) Inhibition Assay

This protocol follows the same principles as the CDK2 assay but uses components specific to TGFβR1.[3][15]

Materials:

  • Recombinant human TGFβR1 (ALK5) enzyme

  • TGFβR1 substrate (e.g., a generic serine/threonine kinase peptide or a specific substrate like Smad2/3 peptide)

  • Follow the same general materials list as for the CDK2 assay.

Procedure:

  • The procedure is analogous to the CDK2 assay. Substitute the CDK2-specific reagents with TGFβR1-specific reagents. The optimal enzyme concentration and incubation times should be determined empirically for this specific kinase. Refer to commercially available TGFβR1 kinase assay kits for recommended starting conditions.[15][16]

Cell-Based Assays

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological context.[1]

Potential Cellular Effects of CDK2 or TGF-β Pathway Inhibition

G cluster_cdk2 CDK2 Pathway cluster_tgfb TGF-β Pathway compound 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine CDK2 CDK2/Cyclin E compound->CDK2 Inhibits TGFbR TGFβR1 (ALK5) compound->TGFbR Inhibits pRb pRb Phosphorylation CDK2->pRb E2F E2F Release pRb->E2F G1S G1/S Transition E2F->G1S Proliferation Proliferation G1S->Proliferation Leads to pSmad pSmad2/3 Phosphorylation TGFbR->pSmad Smad4 Smad4 Complex pSmad->Smad4 Nuc Nuclear Translocation Smad4->Nuc Gene Target Gene Expression Nuc->Gene EMT EMT Gene->EMT e.g., EMT, Apoptosis

Figure 2: Hypothesized signaling pathways inhibited by the test compound, leading to measurable cellular outcomes.
Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the compound's effect on the proliferation of cancer cell lines. Choose cell lines where the target kinase is known to be a key driver of proliferation (e.g., MCF-7 or HCT116 for CDK2; HaCaT or MDA-MB-231 for TGF-β signaling).[10][17]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • DMSO (for dissolving formazan crystals in MTT assay)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.[14]

  • Remove the old medium and add 100 µL of medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • Measurement:

    • For MTT Assay: Add 20 µL of MTT solution to each well, incubate for 3-4 hours, then dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.[10]

    • For CellTiter-Glo®: Follow the manufacturer's protocol. Typically, add the reagent directly to the wells, mix, and read luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for Target Engagement

Western blotting can confirm that the compound is inhibiting the kinase inside the cell by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cell line and culture reagents

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-Smad2, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash and apply the chemiluminescence substrate.

  • Imaging: Capture the signal using a digital imager or film.

  • Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated substrate to the total substrate indicates target engagement.

References

The Versatility of the Triazolopyrimidine Scaffold in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4][5] This has made it a valuable template for the development of novel therapeutics. Triazolopyrimidine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents, among other applications.[3][6] This guide provides an in-depth look at the application of triazolopyrimidines in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers and professionals in drug development.

I. Triazolopyrimidines as Anticancer Agents: Targeting Kinase Signaling and Microtubule Dynamics

The anticancer potential of triazolopyrimidines is one of the most extensively explored areas of their application. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases and the disruption of microtubule polymerization.

A. Inhibition of Kinase Signaling Pathways

Many triazolopyrimidine derivatives have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.[2][8]

Triazolopyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][9] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells.[10]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by triazolopyrimidine derivatives.

Caption: Inhibition of the EGFR signaling pathway by triazolopyrimidines.

B. Disruption of Microtubule Dynamics

Certain triazolopyrimidine derivatives have been identified as microtubule-stabilizing agents.[11] They bind to tubulin, the fundamental protein component of microtubules, and interfere with its polymerization dynamics. This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[11][12] Interestingly, some triazolopyrimidines bind to the vinca alkaloid binding site on tubulin, a site typically targeted by microtubule-destabilizing agents, yet they promote tubulin polymerization.[11][12]

II. Triazolopyrimidines in Central Nervous System (CNS) Disorders

The application of triazolopyrimidines extends to the treatment of neurodegenerative diseases. Their ability to stabilize microtubules is a promising therapeutic strategy for tauopathies, such as Alzheimer's disease, where microtubule instability is a key pathological feature.[13][14] Brain-penetrant triazolopyrimidines have been shown to enhance microtubule stability, reduce axonal dysfunction, and decrease tau pathology in preclinical models.[13][14][15]

III. Triazolopyrimidines as Kinase Inhibitors for Other Indications

Beyond oncology, triazolopyrimidines are being investigated as inhibitors of other kinases implicated in various diseases. For instance, derivatives have been synthesized and evaluated as inhibitors of the General Control Nonderepressible 2 (GCN2) protein kinase.[16] GCN2 is a sensor of amino acid deprivation and its activation is involved in the cellular stress response.[17] Inhibition of GCN2 is being explored as a potential therapeutic strategy in certain cancers and other diseases.[16]

Below is a simplified diagram of the GCN2 signaling pathway.

GCN2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_response Cellular Response Stress Amino Acid Deprivation GCN2 GCN2 Stress->GCN2 eIF2a eIF2α GCN2->eIF2a ATF4 ATF4 eIF2a->ATF4 Response Stress Response Gene Expression ATF4->Response Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->GCN2

Caption: Inhibition of the GCN2 signaling pathway by triazolopyrimidines.

IV. Protocols for Synthesis and Biological Evaluation

A. General Protocol for the Synthesis of Triazolopyrimidine Derivatives

The synthesis of the triazolopyrimidine core can be achieved through several routes, with a common method being the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[9][15][18] The following is a representative two-step protocol for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines.[18][19]

Step 1: Synthesis of the Intermediate

  • In a round-bottom flask, dissolve the appropriate 3-amino-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetic acid.[18]

  • Add the desired 1,3-dicarbonyl compound (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude intermediate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Chlorination and Amination

  • Suspend the intermediate from Step 1 in phosphorus oxychloride (POCl₃).[18]

  • Heat the mixture at reflux for 2-3 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

  • Dissolve the chlorinated intermediate in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add the desired amine (1.2 equivalents) and a base such as triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final triazolopyrimidine derivative by column chromatography on silica gel.

B. Protocol for In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][6][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolopyrimidine test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the triazolopyrimidine compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Protocol for In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[1][2][12]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Triazolopyrimidine test compounds

  • Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

  • 96-well half-area plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[21]

  • Prepare serial dilutions of the test compounds in General Tubulin Buffer.

  • In a pre-warmed 96-well plate at 37°C, add a small volume of the diluted test compound, positive control, or vehicle control to the appropriate wells.[22]

  • To initiate the polymerization reaction, add the ice-cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC₅₀ value if applicable.

V. Data Presentation

Table 1: Representative Biological Activity of Triazolopyrimidine Derivatives

Compound IDTargetAssayCell LineIC₅₀ (µM)Reference
Compound 1 EGFRMTTHCC19377.01[2][10]
Compound 13c EGFR, HER-2Enzyme Inhibition-0.087, 0.078[23]
TPD Derivative TubulinPolymerization-0.45[19]
GCN2 Inhibitor GCN2Kinase Assay-0.0186[14]

VI. Conclusion

The triazolopyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its versatility allows for the fine-tuning of its pharmacological properties to target a wide range of diseases. The protocols provided herein offer a starting point for researchers to synthesize and evaluate novel triazolopyrimidine derivatives. Further exploration of this remarkable scaffold is warranted and holds the promise of delivering new and effective medicines.

References

The Strategic Utility of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) heterocyclic system is a cornerstone in medicinal chemistry, largely owing to its structural resemblance to endogenous purines, which allows it to act as a bioisostere and interact with a wide array of biological targets.[4] First reported in 1909, this scaffold has proven remarkably versatile, leading to the development of therapeutic agents across diverse areas including oncology, neurodegenerative diseases, and infectious diseases.[1][4] The TP ring system is an electron-deficient heterocycle, a characteristic that influences its chemical reactivity and pharmacological profile. Its applications extend beyond being a simple purine surrogate; it has been successfully employed as a bioisostere for carboxylic acids and the N-acetyl fragment of ε-N-acetylated lysine.[1][4]

Within this important class of compounds, 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine has emerged as a particularly valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The methyl group at the 2-position can influence the compound's steric and electronic properties, which can be crucial for modulating target binding and pharmacokinetic parameters.[1] This guide provides a detailed overview of the synthesis and application of this key intermediate, offering field-proven insights and protocols for researchers in drug discovery.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is essential for its effective utilization in synthesis and biological screening.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[3]
Molecular Weight 213.03 g/mol [3]
Appearance Solid[5]
CAS Number 1250444-41-7[3]

The unique arrangement of the fused triazole and pyrimidine rings, along with the electronic effects of the bromo and methyl substituents, imparts a specific reactivity profile to the molecule. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group create a distinct electronic distribution that can be exploited in regioselective chemical transformations.[1]

Synthesis of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine: A Step-by-Step Protocol

The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[4] The following protocol outlines a robust and efficient method for the preparation of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine

Objective: To synthesize 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine from 3-amino-5-methyl-1,2,4-triazole and 2-bromo-malondialdehyde.

Materials:

  • 3-amino-5-methyl-1,2,4-triazole

  • 2-bromo-malondialdehyde

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in a mixture of ethanol and acetic acid (3:1 v/v).

  • Addition of Reagent: To the stirring solution, add 2-bromo-malondialdehyde (1.1 eq) portion-wise at room temperature. Causality: The acidic medium of acetic acid catalyzes the condensation reaction between the amino group of the triazole and the carbonyl groups of the malondialdehyde.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes solvent system.

  • Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Neutralization: Redissolve the residue in ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic acid. Subsequently, wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The 6-bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine intermediate is a versatile building block for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors.[6][7] The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.

Workflow for the Synthesis of a Novel Kinase Inhibitor Library

G cluster_0 Synthesis of Intermediate cluster_1 Diversification via Cross-Coupling A 3-amino-5-methyl-1,2,4-triazole C 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine A->C B 2-bromo-malondialdehyde B->C F Suzuki Coupling C->F G Buchwald-Hartwig Amination C->G D Aryl/Heteroaryl Boronic Acid D->F E Amine E->G H Novel Kinase Inhibitor Library F->H G->H

Caption: Synthetic workflow for generating a kinase inhibitor library.

Protocol: Suzuki Cross-Coupling Reaction

Objective: To demonstrate the utility of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine as a substrate in a Suzuki cross-coupling reaction.

Materials:

  • 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Inert Atmosphere: To a Schlenk tube, add 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Then, add degassed 1,4-dioxane and water (4:1 v/v). Causality: The palladium catalyst, in the presence of a phosphine ligand and a base, facilitates the coupling of the arylboronic acid with the bromo-substituted triazolopyrimidine.

  • Reaction: Heat the reaction mixture to 80-100 °C for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired 6-aryl-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine.

Conclusion

6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is a high-value intermediate in drug discovery, offering a reliable and versatile platform for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the systematic exploration of structure-activity relationships, which is a critical aspect of modern medicinal chemistry. The protocols and workflows presented in this guide provide a solid foundation for researchers to leverage the full potential of this important building block in their drug discovery endeavors.

References

Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to natural purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including protein kinases, which are pivotal in cancer and inflammation research.[4] The derivatization of this core structure is crucial for modulating its physicochemical properties and pharmacological activity. 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine serves as a versatile and key intermediate for generating diverse libraries of novel compounds through modern cross-coupling methodologies. The bromine atom at the 6-position is strategically positioned for functionalization via palladium-catalyzed reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.

This guide provides detailed, field-proven protocols for the derivatization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine using three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reproducible outcomes.

Core Synthetic Strategies: An Overview

The synthetic utility of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine lies in the reactivity of its C-Br bond. The electron-deficient nature of the pyrimidine ring enhances the susceptibility of the C6-position to oxidative addition by a Palladium(0) catalyst, the initiating step in most cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is paramount to achieving high yields and preventing common side reactions such as debromination or catalyst deactivation.

cluster_0 Core Scaffold cluster_1 Cross-Coupling Reactions cluster_2 Derivative Classes Start 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Ar-B(OH)₂ Sonogashira Sonogashira (C-C Coupling) Start->Sonogashira R-C≡CH Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald R₂NH Aryl 6-Aryl/Heteroaryl Derivatives Suzuki->Aryl Alkynyl 6-Alkynyl Derivatives Sonogashira->Alkynyl Amino 6-Amino Derivatives Buchwald->Amino

Figure 1: Derivatization strategies for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl moieties.[5] For electron-deficient heterocyclic halides like our substrate, the choice of a highly active catalyst system is crucial to ensure efficient oxidative addition and prevent competitive debromination.[6]

Scientific Rationale:
  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos or SPhos) is recommended. These bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.[7] For challenging couplings, pre-formed catalysts like XPhosPdG2 can offer superior performance and reproducibility.[6]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically effective. The base is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water aids in dissolving the base and the boronate salt, while the organic solvent ensures the solubility of the substrate and catalyst complex.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex Ar-Pd(II)L₂(Ar') Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate Ar-Br (Substrate) Substrate->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter timeframes.[2]

Materials:

  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To the microwave reactor vial, add 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (e.g., 107 mg, 0.5 mmol), the corresponding boronic acid (0.6 mmol), K₃PO₄ (212 mg, 1.0 mmol), and XPhos Pd G2 (8 mg, 0.01 mmol).

  • Add 5 mL of the degassed 1,4-dioxane/water mixture.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-2-methyltriazolo[1,5-a]pyrimidine derivative.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidXPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O1203088
24-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O1203092
33-Pyridylboronic acidXPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O1204575
42-Thiopheneboronic acidXPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O1203085

Note: Conditions are based on optimized protocols for similar heterocyclic systems and serve as a robust starting point.[6]

Sonogashira Coupling: Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, enabling the synthesis of alkynyl-substituted triazolopyrimidines.[8] These derivatives are valuable as synthetic intermediates for further transformations (e.g., click chemistry) or as final products with potential biological activity.

Scientific Rationale:
  • Catalyst System: The classic Sonogashira conditions employ a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a scavenger for the HBr generated during the reaction.

  • Solvent: Apolar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly used to ensure the solubility of all reaction components.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (e.g., 213 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Seal the flask and stir the reaction mixture at 60 °C for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-2-methyltriazolo[1,5-a]pyrimidine.[10]

EntryAlkynePd Catalyst (mol%)Cu(I) source (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)60482
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃N (3)60578
31-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃N (3)60670
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (3)60485

Note: Yields are representative for Sonogashira couplings on similar bromo-azaheterocycles.[8][11]

Buchwald-Hartwig Amination: Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, allowing the introduction of primary and secondary amines at the 6-position.[3][12] This reaction has broad scope and functional group tolerance, making it invaluable for synthesizing compounds with diverse amine functionalities.

Scientific Rationale:
  • Catalyst System: As with the Suzuki coupling, a highly active catalyst system is required. The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand (e.g., BINAP, Xantphos) is standard.[13][14] These ligands facilitate both the oxidative addition and the crucial reductive elimination step, which forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent side reactions with water.

Buchwald_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product Substrate Ar-Br (Substrate) Substrate->OxAdd Amine R₂NH + Base Amine->Amine_Coord

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask

Procedure:

  • In an oven-dried Schlenk flask, add Cs₂CO₃ (e.g., 489 mg, 1.5 mmol). Flame-dry the solid under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

  • To the flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and Xantphos (23 mg, 0.04 mmol).

  • Add 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (213 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure 6-amino-2-methyltriazolo[1,5-a]pyrimidine derivative.[13]

EntryAminePd Source (mol% Pd)Ligand (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1101690
2AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1102078
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1101883
4PiperidinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1101291

Note: The selection of Xantphos is based on its effectiveness in coupling amines to heteroaryl halides.[13] Yields are estimated based on similar transformations.

Conclusion

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a highly valuable building block for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile pathways to C-C and C-N bond formation at the 6-position. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate novel derivatives for evaluation in drug discovery and development programs. The protocols and rationales presented herein serve as a comprehensive resource to facilitate these synthetic endeavors.

References

Application Notes and Protocols for the Characterization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Date: January 1, 2026

Abstract

These application notes provide a comprehensive guide for the definitive characterization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, a key heterocyclic intermediate in pharmaceutical research and drug development.[1] This document outlines detailed protocols for structural elucidation and purity assessment using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals working with this versatile scaffold.[2]

Introduction: The Significance of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

6-Bromo-2-methyltriazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[2] The unique arrangement of a bromine atom at the 6-position and a methyl group at the 2-position creates an asymmetric charge distribution, influencing the molecule's reactivity and potential for molecular recognition.[1] The bromine atom serves as a versatile synthetic handle for cross-coupling and nucleophilic substitution reactions, while the methyl group provides steric and electronic influence, making this compound a valuable intermediate for the synthesis of biologically active molecules.[1]

Given its role as a critical building block, rigorous characterization is paramount to ensure the identity, purity, and stability of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine for its intended downstream applications in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
Appearance Solid
CAS Number Not explicitly found for this specific isomer, but related structures exist.

Analytical Characterization Workflow

A systematic approach is essential for the unambiguous characterization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. The following workflow is recommended to confirm the structural integrity and purity of the compound.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_optional Further Characterization (Optional) Synthesis Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure Confirmation MS Mass Spectrometry (EI/ESI) NMR->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity Assessment) MS->HPLC Purity & Quantification Xray Single Crystal X-ray Diffraction HPLC->Xray If further confirmation is needed EA Elemental Analysis HPLC->EA If further confirmation is needed Bromine Isotope Pattern xaxis m/z yaxis Relative Intensity origin->xaxis origin->yaxis M [M]⁺ (⁷⁹Br) ~212 M_plus_2 [M+2]⁺ (⁸¹Br) ~214 M_peak_base->M_peak_top M_plus_2_peak_base->M_plus_2_peak_top ratio Approx. 1:1 Ratio

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you to optimize your synthetic route, increase yields, and ensure the highest purity of your final product. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in many biologically active compounds, and mastering its synthesis is a critical step in advancing research and development in medicinal chemistry.[3][4][5][6]

Synthesis Overview: A Two-Step Approach

The most common and reliable method for synthesizing 6-bromo-2-methyltriazolo[1,5-a]pyrimidine involves a two-step process. First, the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with a suitable 1,3-dicarbonyl compound to form the 2-methyltriazolo[1,5-a]pyrimidine core. This is followed by a selective bromination at the 6-position.

Experimental Workflow

Synthesis Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination 3-amino-5-methyl-1,2,4-triazole 3-amino-5-methyl-1,2,4-triazole Reaction1 Acid Catalyst Heat 3-amino-5-methyl-1,2,4-triazole->Reaction1 Malonaldehyde bis(dimethyl acetal) Malonaldehyde bis(dimethyl acetal) Malonaldehyde bis(dimethyl acetal)->Reaction1 2-methyltriazolo[1,5-a]pyrimidine 2-methyltriazolo[1,5-a]pyrimidine Reaction1->2-methyltriazolo[1,5-a]pyrimidine Reaction2 Solvent Room Temp 2-methyltriazolo[1,5-a]pyrimidine->Reaction2 N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction2 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine Reaction2->6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Caption: High-level overview of the two-step synthesis process.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methyltriazolo[1,5-a]pyrimidine

This procedure details the cyclocondensation reaction to form the core heterocyclic structure.

Materials:

  • 3-amino-5-methyl-1,2,4-triazole

  • Malonaldehyde bis(dimethyl acetal)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in ethanol.

  • Add malonaldehyde bis(dimethyl acetal) (1.1 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (0.2 eq) to the reaction mixture. The acid catalyzes the hydrolysis of the acetal to the reactive malonaldehyde in situ.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure 2-methyltriazolo[1,5-a]pyrimidine.

Step 2: Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

This procedure describes the selective bromination of the synthesized core structure.

Materials:

  • 2-methyltriazolo[1,5-a]pyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 2-methyltriazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution. The use of a slight excess of NBS ensures complete consumption of the starting material.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 6-bromo-2-methyltriazolo[1,5-a]pyrimidine as a solid.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Q1: The yield of 2-methyltriazolo[1,5-a]pyrimidine in Step 1 is consistently low. What are the possible causes and how can I improve it?

A1: Low yields in the cyclocondensation step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction by TLC until the starting material is consumed. If the reaction stalls, a small additional charge of the acid catalyst can sometimes help.

  • Sub-optimal temperature: The reaction requires sufficient thermal energy. Ensure the reaction mixture is at a consistent reflux.

  • Inefficient extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate solvent like dichloromethane or chloroform. Performing more extractions with smaller volumes of solvent is more effective than fewer extractions with larger volumes.

  • Starting material quality: The purity of the 3-amino-5-methyl-1,2,4-triazole is crucial. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable.

Q2: During the bromination in Step 2, I am observing the formation of multiple spots on my TLC plate, suggesting side products. What are these and how can I avoid them?

A2: The formation of multiple products during bromination is a common issue.

  • Over-bromination: The most likely side product is a di-brominated species. The triazolopyrimidine ring has multiple positions that can be brominated, although the 6-position is generally the most reactive. To avoid over-bromination:

    • Maintain a low reaction temperature (0 °C).

    • Add the N-Bromosuccinimide (NBS) slowly and portion-wise.

    • Use no more than 1.05 equivalents of NBS.

  • Decomposition: The product can be sensitive to light and acid. Protect the reaction from light by wrapping the flask in aluminum foil. Ensure the reaction is performed under neutral or slightly basic conditions after the initial reaction.

Q3: The purification of the final product, 6-bromo-2-methyltriazolo[1,5-a]pyrimidine, is challenging. What are the best practices?

A3: Purification can indeed be tricky.

  • Recrystallization: If the crude product is relatively clean, recrystallization is often the most effective method for obtaining a highly pure product. Ethanol or a mixture of ethanol and water are good starting points for solvent screening.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is the next best option. A gradient elution with ethyl acetate in hexanes is typically effective. It is important to choose the solvent system carefully to ensure good separation from any unreacted starting material and side products.

  • Residual NBS or succinimide: These can be removed by washing the organic layer with a saturated solution of sodium bicarbonate during the workup.

Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in Step 1?

A: The acid catalyst, in this case, hydrochloric acid, is essential for the in-situ hydrolysis of malonaldehyde bis(dimethyl acetal) to the highly reactive malonaldehyde. The acetal itself is not reactive enough to participate in the cyclocondensation reaction.

Q: Can I use a different brominating agent in Step 2?

A: While N-Bromosuccinimide (NBS) is the most common and selective reagent for this transformation, other brominating agents like bromine (Br₂) in acetic acid can be used. However, Br₂ is more hazardous to handle and can be less selective, potentially leading to more side products. 1,3-Dibromo-5,5-dimethylhydantoin is another alternative that can be effective.

Q: How can I confirm the structure and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the bromine atom.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q: Are there any safety precautions I should be aware of?

A: Yes, always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Concentrated hydrochloric acid is corrosive.

  • Organic solvents are flammable.

Data Summary for Optimization

The following table provides a summary of how different reaction parameters can affect the outcome of the synthesis. This data is compiled from various literature sources and internal experimental findings.

ParameterStepVariationEffect on YieldEffect on PurityRecommendation
Catalyst 1Acetic Acid vs. HClAcetic acid may give slightly lower yieldsSimilarHCl is generally more effective for in-situ acetal hydrolysis.
Temperature 160 °C vs. Reflux (Ethanol)Significantly lower yield at 60 °CHigher purity at lower tempReflux is necessary for a reasonable reaction rate.
Solvent 2Dichloromethane vs. AcetonitrileSimilarHigher purity in AcetonitrileAcetonitrile is preferred for its ability to dissolve both reactants and facilitate a clean reaction.
Brominating Agent 2NBS vs. Br₂Br₂ can lead to lower yields due to side reactionsNBS provides higher regioselectivityNBS is the recommended reagent for this synthesis.

Reaction Mechanism

Cyclocondensation of 3-amino-5-methyl-1,2,4-triazole

Cyclocondensation Mechanism Step 1: Acetal Hydrolysis Step 1: Acetal Hydrolysis Step 2: Nucleophilic Attack Step 2: Nucleophilic Attack Step 1: Acetal Hydrolysis->Step 2: Nucleophilic Attack Formation of Malonaldehyde Step 3: Second Nucleophilic Attack Step 3: Second Nucleophilic Attack Step 2: Nucleophilic Attack->Step 3: Second Nucleophilic Attack Amino group of triazole attacks one carbonyl Step 4: Dehydration Step 4: Dehydration Step 3: Second Nucleophilic Attack->Step 4: Dehydration Intramolecular attack of triazole nitrogen Final Product 2-methyltriazolo[1,5-a]pyrimidine Step 4: Dehydration->Final Product Loss of water to form the aromatic pyrimidine ring

Caption: The mechanism of the acid-catalyzed cyclocondensation reaction.

This reaction proceeds through a well-established pathway for the formation of fused pyrimidine rings.[5][7]

References

Technical Support Center: Purification of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. As a key intermediate in pharmaceutical research and organic synthesis, obtaining this compound in high purity is critical for the success of subsequent synthetic steps and biological assays.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established laboratory practices.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is the first step toward successful purification. The bromine atom at the 6-position and the methyl group at the 2-position create a unique electronic and steric environment, influencing its solubility and reactivity.[1]

PropertyValueSource
Molecular Formula C₆H₅BrN₄[1]
Molecular Weight 213.03 g/mol [1]
Appearance Typically a solid[2]
CAS Number 1250444-41-7[1]
Storage Sealed in a dry environment, 2-8°C[3]
Solubility Profile Solubility can be enhanced with physical aids like ultrasound and heat.[1]

Core Purification Methodologies

The choice of purification technique depends on the nature and quantity of impurities present in the crude product. The two most common and effective methods are recrystallization and column chromatography.

Workflow for Purification Strategy

G cluster_0 Initial Assessment cluster_1 Purification Path Selection cluster_2 Final Validation Crude Crude Product (Post-Synthesis) TLC TLC Analysis (vs. Starting Material & Standard) Crude->TLC Analyze sample Decision Impurity Profile? TLC->Decision Recrystallization Recrystallization (For crystalline solids with thermally stable impurities) Decision->Recrystallization   Few, well-separated spots or baseline material Column Column Chromatography (For complex mixtures or non-crystalline impurities) Decision->Column Multiple close-running spots    Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Confirmation (NMR, LC-MS, Melting Point) Pure->Analysis

Caption: General workflow for purifying 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Method 1: Recrystallization Protocol

Recrystallization is ideal for removing small amounts of impurities from a solid substance. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Flash Column Chromatography Protocol

This technique is used to separate the target compound from impurities with different polarities by passing the mixture through a column containing a solid stationary phase.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rƒ) of ~0.3-0.4 for the target compound. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel (the stationary phase) as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like Dichloromethane or Ethyl Acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Pass the mobile phase through the column under positive pressure. The compounds will separate based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide (Q&A)

Issue: My final product purity is low after a single purification.

  • Question: I've performed a recrystallization, but NMR analysis still shows significant impurities. What should I do?

  • Answer:

    • Causality: Impurities may have similar solubility profiles to your target compound, causing them to co-crystallize. Alternatively, the cooling process may have been too rapid, trapping impurities within the crystal lattice.

    • Solution:

      • Second Recrystallization: Perform a second recrystallization, potentially with a different solvent system.

      • Switch Methods: If recrystallization fails, the impurities likely have very similar properties. Switch to flash column chromatography, which separates based on polarity rather than just solubility.[4]

      • Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb them.

Issue: The recovery yield is significantly lower than expected.

  • Question: After column chromatography, my final yield is only 30%. Where did my product go?

  • Answer:

    • Causality: Low yield can result from several factors: the product may still be on the column, it may have been discarded in mixed fractions, or the initial crude product contained less of the desired compound than assumed. The compound's polarity could also lead to strong binding with the silica gel.

    • Solution:

      • Check "Mixed" Fractions: Re-analyze your intermediate fractions from the column. It's possible a significant amount of product is present in fractions you deemed not pure enough. These can be combined and re-purified.

      • Column Stripping: After your initial elution, flush the column with a much more polar solvent (e.g., 10% Methanol in Ethyl Acetate). Analyze this "strip" by TLC to see if any product remained bound to the silica.

      • Optimize Mobile Phase: If the compound is streaking or has a very low Rƒ on TLC, it indicates strong interaction with the silica. Consider adding a small percentage of a polar modifier like methanol or triethylamine to the eluent to improve recovery.

Issue: My compound oiled out during recrystallization.

  • Question: Instead of forming crystals, my product separated as an oil upon cooling. How can I fix this?

  • Answer:

    • Causality: "Oiling out" occurs when the solution becomes supersaturated before the temperature drops to the point of crystallization, often due to a low melting point of the solid or the presence of impurities that depress the melting point. Cooling the solution too quickly can also induce this.

    • Solution:

      • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.

      • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.

      • Scratching/Seeding: Once the solution is at room temperature, try scratching the inside of the flask with a glass rod at the solvent line or adding a tiny seed crystal of the pure compound to induce crystallization.

      • Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.

Troubleshooting Decision Tree

G start Problem Encountered p1 Low Purity start->p1 p2 Low Yield start->p2 p3 Oiling Out start->p3 s1_1 Re-crystallize with different solvent p1->s1_1 Impurity co-crystallized s1_2 Switch to Column Chromatography p1->s1_2 Impurity has similar solubility s2_1 Re-analyze 'mixed' fractions p2->s2_1 Product in transition fractions s2_2 Strip column with polar solvent p2->s2_2 Product stuck on column s2_3 Add modifier to eluent (e.g., MeOH) p2->s2_3 Strong silica interaction s3_1 Re-heat, add more solvent, cool slowly p3->s3_1 Solution too concentrated s3_2 Try scratching or adding seed crystal p3->s3_2 Nucleation is inhibited s3_3 Change recrystallization solvent p3->s3_3 Solvent unsuitable

Caption: Decision tree for common purification problems.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my crude 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine?

    • A1: Impurities often stem from the synthetic route. Common contaminants include unreacted starting materials (e.g., heterocyclic amines), reagents used in bromination or methylation, and potential regioisomers formed during the cyclization step.[1] A thorough analysis of the synthetic pathway is key to anticipating impurities.

  • Q2: How do I confirm the purity and identity of my final product?

    • A2: A combination of analytical techniques is essential for confirmation.

      • NMR (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities.[5]

      • LC-MS: Confirms the molecular weight of the compound and provides a quantitative measure of purity.[6]

      • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[6]

  • Q3: My compound appears unstable on silica gel (streaking on TLC). What can I do?

    • A3: The triazolopyrimidine core contains basic nitrogen atoms that can interact strongly with the acidic silica gel, causing streaking and poor separation.

      • Deactivate Silica: You can use silica gel that has been treated with a base. A common lab practice is to add 1-2% triethylamine (Et₃N) to your mobile phase (e.g., 97:2:1 Hexane:EtOAc:Et₃N). The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel more cleanly.

      • Use a Different Stationary Phase: If the issue is severe, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase silica gel (C18).

References

Technical Support Center: Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this scaffold. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your experiments effectively.

Part 1: Synthesis Overview & Core Challenges

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine core is a cornerstone for building a wide array of biologically active molecules, prized for their structural similarity to purines.[1][2] The target molecule, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, is typically synthesized via a two-stage process: first, the cyclocondensation to form the heterocyclic core, followed by electrophilic bromination.

While seemingly straightforward, each stage presents unique challenges that can impact yield, purity, and scalability. This guide addresses the most common issues in a question-and-answer format.

General Synthetic Workflow

The most common synthetic strategy involves the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with a malonaldehyde equivalent, followed by bromination.[3][4]

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Bromination A 3-Amino-5-methyl-1,2,4-triazole C 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine A->C Acid catalyst (e.g., Acetic Acid) Heat B Malonaldehyde or equivalent (e.g., 1,1,3,3-Tetramethoxypropane) B->C E 6-Bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyrimidine C->E Solvent (e.g., CHCl₃, CCl₄) D N-Bromosuccinimide (NBS) or Bromine (Br₂) D->E

Caption: General two-stage synthesis pathway.

Part 2: Troubleshooting the Cyclocondensation Reaction

This stage is critical for establishing the core scaffold. Issues here often cascade, complicating subsequent steps and final purification.

FAQ 1: My cyclization yield is very low, and TLC/LC-MS shows significant unreacted 3-amino-5-methyl-1,2,4-triazole. What is the primary cause?

Answer: This is a classic issue of incomplete reaction, typically stemming from insufficient electrophilicity of the dicarbonyl component or the presence of reaction inhibitors.

Underlying Cause: The cyclization reaction is an acid-catalyzed condensation. The initial step is the formation of a Schiff base (imine) between the exocyclic amino group of the triazole and one of the aldehyde carbonyls, followed by intramolecular attack of a ring nitrogen onto the second carbonyl and subsequent dehydration.

Troubleshooting Protocol:

  • Water Removal (Le Châtelier's Principle): The final dehydration step is reversible. If water is not effectively removed from the reaction medium, the equilibrium will not favor product formation.

    • Solution A (Recommended): If using glacial acetic acid as the solvent, consider adding 3-5 equivalents of acetic anhydride. Acetic anhydride acts as a powerful in-situ dehydrating agent, scavenging the water formed during cyclization.[5] Be cautious, as excess acetic anhydride can lead to side reactions at high temperatures (see FAQ 2).

    • Solution B: For reactions in solvents like toluene or xylene, use a Dean-Stark apparatus to physically remove water as it forms.

  • Catalyst Efficiency: The acid catalyst (often acetic acid itself) protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the aminotriazole.

    • Solution: Ensure your acetic acid is glacial (water-free). If the reaction is still sluggish, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added in catalytic amounts (0.05-0.1 eq).

  • Reactivity of the 1,3-Dicarbonyl: Malonaldehyde is unstable. Most procedures use a stable precursor like 1,1,3,3-tetramethoxypropane or malonaldehyde bis(dimethyl acetal), which hydrolyzes in situ under acidic conditions to generate the reactive dicarbonyl.

    • Solution: Ensure the quality of your dicarbonyl source. If using an acetal, allow for a pre-hydrolysis period by stirring it in the acidic medium for 15-30 minutes at room temperature before adding the aminotriazole.

FAQ 2: The reaction mixture turns dark brown or black, resulting in a tar-like residue and a complex mixture of byproducts. Why?

Answer: This indicates decomposition or polymerization, often caused by excessive heat or side reactions involving the reagents, particularly when using acetic anhydride.

Underlying Cause: Acetic anhydride can undergo autocondensation at high temperatures, especially in the presence of catalysts, to form dehydracetic acid and other polymeric species.[5] These species can react with your starting materials and intermediates, leading to a complex and intractable mixture.

G Ac2O Acetic Anhydride (Ac₂O) Polymer Polymerization & Decomposition Products (Tar) Ac2O->Polymer Uncontrolled Process Heat High Temp (>120°C) Catalyst Heat->Polymer Desired Desired Cyclization SM Starting Materials SM->Polymer Side Reaction SM->Desired Controlled Heat (e.g., 100-110°C)

Caption: Competing pathways of desired reaction vs. decomposition.

Troubleshooting & Prevention:

ProblemProbable CauseRecommended Solution
Darkening/Tar Formation Reaction temperature is too high, causing autocondensation of acetic anhydride.Maintain strict temperature control. Do not exceed 120°C. A typical range is 100-115°C.[3]
Exothermic Reaction The reaction, especially with acetic anhydride, can be exothermic. A runaway reaction leads to decomposition.Add reagents portion-wise and ensure efficient stirring and external cooling if necessary.
Impure Reagents Contaminants in starting materials can catalyze decomposition pathways.Use high-purity starting materials and solvents.

Part 3: Troubleshooting the Bromination Reaction

Electrophilic bromination of the triazolopyrimidine core is generally efficient, but selectivity and stoichiometry are key to avoiding a complex product mixture.

FAQ 3: My crude product shows multiple brominated species (di-bromo, etc.) in the mass spectrum. How can I achieve mono-bromination at the C6 position?

Answer: This is a classic case of over-bromination due to the activated nature of the heterocyclic ring system. The issue lies in controlling the stoichiometry and reactivity of the brominating agent.

Underlying Cause: The pyrimidine ring of the fused system is electron-rich, making it susceptible to electrophilic substitution. While the C6 position is often the most reactive, other positions can also react if the conditions are too harsh or if excess brominating agent is present.

Troubleshooting Protocol:

  • Control Stoichiometry: This is the most critical parameter.

    • Solution: Use a slight deficiency or precisely 1.0 equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS). Slowly add the NBS as a solid or a solution in the reaction solvent over a period of 30-60 minutes. This maintains a low concentration of the electrophile, favoring the most reactive site.

  • Temperature Control: Bromination is often exothermic.

    • Solution: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This mitigates the rate of reaction at less-activated sites.

  • Choice of Brominating Agent:

    • Solution: NBS is generally preferred over elemental bromine (Br₂) as it is easier to handle and often provides better selectivity for mono-bromination of activated rings.

Detailed Protocol for Selective Mono-Bromination
  • Dissolve 1.0 eq of 2-methyl-[1][5]triazolo[1,5-a]pyrimidine in a suitable solvent (e.g., chloroform or acetonitrile).

  • Cool the solution to 0°C in an ice bath.

  • Add 1.0 eq of NBS portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitor the reaction closely by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the mono-brominated product.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.

  • Proceed with standard aqueous workup and purification.

Part 4: Purification Strategies

FAQ 4: I am having difficulty separating the 6-Bromo product from unreacted starting material and a closely-eluting impurity by column chromatography. What can I do?

Answer: Co-elution is a common problem when the polarity of the product and impurities are very similar. A multi-pronged approach combining chromatography optimization and recrystallization is often necessary.

Troubleshooting Purification:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. If you are using a standard ethyl acetate/hexane gradient, try incorporating a third solvent. A small amount of methanol can help separate polar compounds, while dichloromethane can offer different selectivity.

    • Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. A shallower gradient and a higher column length-to-diameter ratio can improve resolution.

  • Recrystallization: This is a powerful technique for removing small amounts of impurities from a solid product.

    • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble (or insoluble) at both temperatures.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.

  • Acid-Base Extraction (Workup): The triazolopyrimidine core is basic. This property can be exploited during the aqueous workup to remove non-basic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with dilute acid (e.g., 1M HCl). The desired product and basic impurities will move to the aqueous layer. Wash the organic layer to remove neutral/acidic impurities. Basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent. This can significantly clean up the crude material before chromatography or recrystallization.

References

Technical Support Center: Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to help you improve your yield and overcome common challenges in the laboratory.

I. Synthetic Pathway Overview

The synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is typically achieved through a two-step process. The first step involves the cyclocondensation of 3-amino-5-methyl-1H-1,2,4-triazole with a suitable C3 synthon, such as diethyl malonate, to form the intermediate 2-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol. The subsequent step is the bromination of this intermediate to yield the final product. The overall reaction scheme is presented below.

Synthetic Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination reagent1 3-amino-5-methyl- 1H-1,2,4-triazole intermediate 2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol reagent1:e->intermediate:w NaOEt, EtOH, Reflux reagent2 Diethyl Malonate reagent2:e->intermediate:w product 6-Bromo-2-methyl- [1,2,4]triazolo[1,5-a]pyrimidine intermediate:e->product:w Heat reagent3 POBr3 or NBS reagent3:e->product:w

Caption: Synthetic pathway for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

This cyclocondensation reaction forms the core heterocyclic structure. The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, initiating the reaction.

Materials:

  • 3-amino-5-methyl-1H-1,2,4-triazole

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to absolute ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 3-amino-5-methyl-1H-1,2,4-triazole (1.0 equivalent) and diethyl malonate (1.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Neutralize the mixture by the dropwise addition of glacial acetic acid until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the solid under vacuum to obtain 2-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol.

Step 2: Synthesis of 6-Bromo-2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

This step involves the conversion of the hydroxyl group to a bromo group. Phosphorus oxybromide is a common and effective reagent for this transformation. Alternatively, N-Bromosuccinimide (NBS) can be used.[3]

Materials:

  • 2-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol

  • Phosphorus oxybromide (POBr₃) or N-Bromosuccinimide (NBS)

  • Acetonitrile (if using NBS)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure using POBr₃:

  • Reaction Setup: In a round-bottom flask, mix 2-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol (1.0 equivalent) with phosphorus oxybromide (2.0-3.0 equivalents).

  • Heating: Heat the mixture at 100-110 °C for 2-3 hours. The reaction mixture will become a viscous liquid.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Procedure using NBS:

  • Reaction Setup: Dissolve 2-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol (1.0 equivalent) in acetonitrile. Add N-Bromosuccinimide (1.1 equivalents).

  • Heating: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography as described above.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides practical solutions to improve your experimental outcomes.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield in Step 1 (Cyclocondensation) Incomplete reaction.- Ensure the sodium ethoxide is freshly prepared and anhydrous. Moisture will quench the base. - Extend the reflux time and monitor closely by TLC.
Product loss during work-up.- Ensure complete precipitation by careful neutralization with acetic acid. Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter. - Minimize the amount of cold ethanol used for washing the precipitate.
Low Yield in Step 2 (Bromination) Incomplete conversion of the hydroxyl group.- Increase the amount of brominating agent (POBr₃ or NBS). - Increase the reaction temperature or time, but monitor for decomposition.
Decomposition of the product.- Avoid excessive heating during the bromination step. - During work-up with POBr₃, pour the reaction mixture onto ice slowly to control the exothermic reaction.
Product loss during extraction.- The product may have some polarity. Ensure thorough extraction by performing multiple extractions with dichloromethane. - If the product is highly polar, consider using a different extraction solvent like ethyl acetate.
Formation of Side Products in Step 2 Over-bromination (di- or tri-brominated species).- Use a stoichiometric amount of the brominating agent (especially with NBS). - Monitor the reaction carefully by TLC and stop it once the starting material is consumed.
Ring opening or degradation.- This can occur with harsh brominating conditions. Consider using a milder brominating agent or lower reaction temperatures.
Difficulty in Purifying the Final Product Product is highly polar and streaks on silica gel.- Use a more polar eluent system for column chromatography (e.g., add a small percentage of methanol to your dichloromethane or ethyl acetate). - Consider using a different stationary phase, such as alumina or a polar-bonded silica.[4][5] - Recrystallization from a suitable solvent system can be an effective purification method.
Co-elution of impurities.- Optimize the eluent system for column chromatography to achieve better separation. A shallow gradient can be helpful. - If impurities persist, consider a second purification step, such as preparative TLC or reverse-phase chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclocondensation in Step 1?

A1: While sodium ethoxide is commonly used, other strong bases like sodium methoxide or potassium tert-butoxide can also be effective. However, the choice of base may influence the reaction time and yield, so optimization may be necessary. Weaker bases like triethylamine are generally not sufficient to deprotonate diethyl malonate effectively for this reaction.

Q2: My bromination reaction with POBr₃ is very dark and seems to have a lot of charring. What should I do?

A2: Dark coloration and charring can indicate decomposition due to excessive heat or impurities in the starting material. Ensure your 2-methyl-[1][2]triazolo[1,5-a]pyrimidin-7-ol is pure and dry before proceeding. You can also try lowering the reaction temperature and extending the reaction time. If the problem persists, consider using NBS in acetonitrile, which is generally a milder bromination method.

Q3: How can I confirm the structure of my final product?

A3: The structure of 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see a singlet for the methyl group and signals for the aromatic protons on the pyrimidine ring. The chemical shifts will be influenced by the bromo substituent.

  • ¹³C NMR: This will show the distinct carbon signals for the heterocyclic core and the methyl group.

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C=N and C-Br bonds should be observable.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential for this synthesis:

  • Sodium metal reacts violently with water. Handle it with care under an inert atmosphere and in an anhydrous solvent.

  • Phosphorus oxybromide (POBr₃) is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a fume hood.

  • Solvents like ethanol, dichloromethane, and acetonitrile are flammable and/or toxic. Use them in a well-ventilated area, away from ignition sources.

IV. References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 2019 . --INVALID-LINK--

  • 3-Amino-5-methylthio-1H-1,2,4-triazole 98%. Sigma-Aldrich. --INVALID-LINK--

  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole. Google Patents. --INVALID-LINK--

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH National Library of Medicine. --INVALID-LINK--

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. --INVALID-LINK--

  • Synthesis of N1-substituted 3-amino-1,2,4-triazoles. ResearchGate. --INVALID-LINK--

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2]Triazolo[4,3-a]pyrimidines. NIH National Library of Medicine. --INVALID-LINK--

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. --INVALID-LINK--

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. --INVALID-LINK--

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Reddit. --INVALID-LINK--

  • Strategies for purifying polar heterocyclic compounds via chromatography. Benchchem. --INVALID-LINK--

  • 6-BROMO[1][2]TRIAZOLO[1,5-a]PYRIMIDINE. Sapphire Bioscience. --INVALID-LINK--

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. --INVALID-LINK--

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. NIH National Library of Medicine. --INVALID-LINK--

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. --INVALID-LINK--

  • Synthesis of[1][2]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. --INVALID-LINK--

  • The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. --INVALID-LINK--

  • Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. Benchchem. --INVALID-LINK--

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. --INVALID-LINK--

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies. --INVALID-LINK--

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. NIH National Library of Medicine. --INVALID-LINK--

  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. PrepChem.com. --INVALID-LINK--

  • 6-Bromo-2-methyl-[1][2]triazolo[1,5-a]pyrimidine. Achmem. --INVALID-LINK--

  • highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. SciELO. --INVALID-LINK--

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. NIH National Library of Medicine. --INVALID-LINK--

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH National Library of Medicine. --INVALID-LINK--

  • (PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. --INVALID-LINK--

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. --INVALID-LINK--

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH National Library of Medicine. --INVALID-LINK--

  • Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. arkat usa. --INVALID-LINK--

  • 2-Amino-5-methyl-3-(2-oxo-2-phenylethyl)-7-phenyl-4,5,6,7-tetrahydro-3H-[1][2]triazolo[1,5-a]pyrimidin-8-ium bromide ethanol monosolvate. NIH National Library of Medicine. --INVALID-LINK--

  • PBr3 and SOCl2. Master Organic Chemistry. --INVALID-LINK--

References

Technical Support Center: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for professionals in research and drug development. Here, we address common stability challenges and experimental discrepancies encountered when working with this versatile heterocyclic intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs): General Handling & Storage

Q1: What are the optimal long-term storage conditions for solid 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine?

Answer: Proper storage is the first line of defense against degradation. For solid 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, we recommend stringent control of temperature and atmospheric conditions to maintain its integrity.

  • Temperature: Store the compound at -20°C for long-term preservation.[1] For shorter periods, storage in a cool, dry place is acceptable.[2]

  • Atmosphere: The container must be tightly sealed and stored away from moisture.[1] The triazolopyrimidine core can be susceptible to hydrolysis, and the presence of moisture, especially under ambient temperatures, can initiate degradation.

  • Light: While specific photostability data for this exact compound is limited, it is best practice for heterocyclic compounds to be stored away from direct light to prevent potential photochemical reactions.

Q2: I need to prepare a stock solution. What solvent should I use, and how should I store it?

Answer: The choice of solvent and storage protocol for solutions is critical and depends on the intended downstream application. The solubility and stability profile of this compound requires careful handling during solution preparation and storage.[3]

Recommended Solvents & Procedure:

  • Primary Recommendation (Non-protic Organic Solvents): Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for creating high-concentration stock solutions. These solvents are generally non-reactive towards the C-Br bond.

  • Solubilization: The compound may have low solubility.[4] Physical aids such as brief sonication or gentle warming (not exceeding 40°C) can be used to facilitate dissolution.[3]

  • Aqueous Buffers (Use with Caution): If your experiment requires an aqueous medium, prepare the solution fresh for each experiment. Avoid using aqueous buffers for long-term stock solutions due to the risk of hydrolysis.

Solution Storage Protocol:

  • Temperature: Store stock solutions at -20°C or, preferably, at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, especially if the stock will be stored for an extended period, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and moisture, minimizing oxidative and hydrolytic degradation.

Parameter Solid Compound Stock Solution (in Anhydrous DMSO/DMF)
Temperature -20°C (Long-term)[1]-20°C to -80°C
Atmosphere Tightly sealed, away from moisture[1]Aliquoted, consider inert gas overlay
Light Protect from light (amber vial)Protect from light (amber vial)
Handling Use in a well-ventilated area[5]Prepare fresh for aqueous use; avoid freeze-thaw

Table 1: Recommended Storage and Handling Conditions.

Troubleshooting Guide: Investigating Instability

Q3: My compound is disappearing in my aqueous reaction buffer (pH 7.4). What is the likely cause of this instability?

Answer: The loss of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in aqueous buffers, particularly at neutral or basic pH, strongly suggests hydrolytic degradation. The core chemical structure provides clues to this instability.

Causality:

  • Electrophilic Nature: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack.

  • Bromine as a Leaving Group: The bromine atom at the 6-position is a good leaving group. The electron-withdrawing nature of the fused triazolopyrimidine ring system further activates the C-Br bond towards nucleophilic substitution.[3][6]

  • Hydrolysis Mechanism: In an aqueous environment, water or hydroxide ions (more prevalent at pH > 7) can act as nucleophiles, attacking the carbon atom bonded to the bromine. This leads to a substitution reaction where the bromine is replaced by a hydroxyl group, forming 6-Hydroxy-2-methyltriazolo[1,5-a]pyrimidine. This is a common degradation pathway for bromo-substituted heterocycles.[7] Acidic or basic conditions can catalyze this process.[8]

Experimental Validation & Mitigation:

  • pH Study: Run a stability test by incubating the compound in buffers of varying pH (e.g., pH 5, 7, 9) and monitor its concentration over time using HPLC. A faster degradation rate at higher pH would support the hydrolysis hypothesis.

  • Protocol Adjustment: If possible, perform your reaction at a slightly acidic pH (e.g., pH 5-6) where the concentration of the more nucleophilic hydroxide ion is lower. Always use freshly prepared solutions for your experiments.

G cluster_0 Proposed Hydrolytic Degradation A 6-Bromo-2-methyltriazolo [1,5-a]pyrimidine B Nucleophilic Attack by H₂O or OH⁻ A->B Aqueous Buffer (pH dependent) C Transition State B->C D 6-Hydroxy-2-methyltriazolo [1,5-a]pyrimidine (Primary Degradant) C->D E Bromide Ion (Br⁻) C->E

A proposed pathway for the hydrolysis of the parent compound.

Q4: I'm observing multiple unexpected peaks in my LC-MS analysis after my reaction. Could the compound be degrading into something else?

Answer: Yes, beyond simple hydrolysis, the compound can undergo further degradation, especially under more strenuous conditions (e.g., elevated temperature, presence of strong nucleophiles, or oxidizing agents). The triazolopyrimidine core itself, while relatively stable, can be cleaved.[9]

Potential Degradation Pathways:

  • Primary Degradation: As discussed in Q3, the initial and most likely degradation product is 6-Hydroxy-2-methyltriazolo[1,5-a]pyrimidine. You should specifically look for its corresponding mass in your LC-MS data (M-Br+OH).

  • Secondary Degradation (Ring Opening): Pyrimidine rings can be degraded through reductive or oxidative pathways, although this is less common under typical synthetic conditions.[10][11][12] These pathways involve enzymatic catalysis in biological systems but can sometimes be initiated by harsh chemical conditions, leading to complex mixtures of acyclic products. For instance, cleavage of the pyrimidine ring could lead to substituted triazole and pyrazole fragments.

Troubleshooting Workflow: To systematically diagnose the issue, follow this workflow. This process helps isolate whether the instability arises from the compound itself, the reaction conditions, or the workup/analysis phase.

G Start Unexpected Results Observed (Low Yield, Multiple Peaks) Check_Purity 1. Verify Purity of Starting Material (HPLC, NMR) Start->Check_Purity Control_Expt 2. Run Control Experiment (No Reagents, Just Solvent + Compound) Check_Purity->Control_Expt Passes Impure_Start Starting Material is Impure Check_Purity->Impure_Start Fails Degradation_Solvent Instability in Solvent Detected Control_Expt->Degradation_Solvent Degrades Stable_Solvent Stable in Solvent Control_Expt->Stable_Solvent Stable Modify_Conditions Modify Conditions: - Lower Temperature - Adjust pH - Use Anhydrous Solvents Degradation_Solvent->Modify_Conditions Check_Conditions 3. Evaluate Reaction Conditions (Temperature, pH, Nucleophiles) Stable_Solvent->Check_Conditions Purify Purify Starting Material Impure_Start->Purify Purify->Start Check_Conditions->Modify_Conditions Harsh Conditions Problem_Identified Problem Solved Check_Conditions->Problem_Identified Conditions OK Modify_Conditions->Problem_Identified

A workflow for troubleshooting compound instability.

Q5: How can I analytically monitor the stability of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine?

Answer: A robust analytical method is essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most straightforward method.

Detailed Experimental Protocol: HPLC Stability Assay

  • System Preparation:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The formic acid helps to ensure sharp peak shapes.

    • Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the compound's absorbance maximum (λmax), which can be determined using a UV-Vis spectrophotometer (typically in the 250-280 nm range for such scaffolds).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Create a working solution by diluting the stock to ~20 µg/mL in the experimental buffer or solvent you wish to test.

  • Time-Point Analysis (t=0):

    • Immediately after preparing the working solution, inject it into the HPLC system to get the initial peak area, which represents 100% compound integrity.

  • Incubation:

    • Store the working solution under the desired test conditions (e.g., 37°C in a pH 7.4 buffer).

  • Subsequent Time-Points:

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.

    • Monitor for the appearance of new peaks, which would indicate degradation products. Coupling the HPLC to a Mass Spectrometer (LC-MS) can help identify the mass of these new peaks, aiding in their structural elucidation.

This systematic approach will provide quantitative data on the stability of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine under your specific experimental conditions.

References

Technical Support Center: Troubleshooting the Suzuki Coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this specific heteroaromatic halide. The unique electronic properties and potential for catalyst inhibition by nitrogen-containing heterocycles like triazolopyrimidines present distinct challenges.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows low to no conversion of the 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine starting material. Where should I start troubleshooting?

Answer:

Low conversion is a common hurdle, often pointing to issues within the catalytic cycle, specifically catalyst activation, oxidative addition, or catalyst deactivation. The triazolopyrimidine core, being electron-deficient and containing multiple nitrogen atoms, can be particularly challenging.[2][3][4]

Core Insight: The nitrogen atoms in the triazolopyrimidine ring system can coordinate to the palladium center, effectively poisoning the catalyst and halting the reaction.[1][3] The primary goal is to select a catalyst system that is both highly active and sterically shielded to prevent this inhibitory binding.

Troubleshooting Workflow:

start Low Conversion Observed catalyst Step 1: Evaluate Catalyst System (Ligand is Critical) start->catalyst Initial Check base Step 2: Optimize Base Selection catalyst->base If still low success Reaction Optimized catalyst->success If resolved solvent Step 3: Re-evaluate Solvent & Temperature base->solvent If still low base->success If resolved boron Step 4: Check Boronic Acid/Ester Quality solvent->boron Final Check solvent->success If resolved boron->success If resolved

Caption: Troubleshooting Decision Tree for Low Conversion.

Step-by-Step Protocol Adjustments:

  • Ligand Selection is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich biaryl phosphine ligands which are known to accelerate the key steps of the catalytic cycle and protect the palladium center.[5][6][7][8]

    • Primary Recommendation: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands are proven to be highly effective for coupling nitrogen-containing heterocycles.[5][7]

    • Alternative: Consider N-heterocyclic carbene (NHC) ligands, which form very stable and active palladium complexes.[9][10]

  • Palladium Pre-catalyst: Use a modern pre-catalyst that readily forms the active Pd(0) species. G2 or G3 Buchwald pre-catalysts are excellent choices as they are air-stable and highly efficient.

  • Increase Temperature: The oxidative addition to electron-deficient heteroaryl bromides can be sluggish.[11] Carefully increasing the reaction temperature in increments of 10-20 °C can significantly improve the rate. Common temperatures range from 80-110 °C.

Question 2: I'm observing a significant amount of a debrominated byproduct (2-methyltriazolo[1,5-a]pyrimidine). How can I suppress this side reaction?

Answer:

Debromination (or dehalogenation) is a well-documented side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen.[12][13] This pathway competes with the desired cross-coupling and is often promoted by the choice of base, solvent, or impurities.[1][14]

Causality: Dehalogenation can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the heteroaryl group.[14] Sources of the hydride can include the base (e.g., alkoxides), solvent (e.g., alcohols), or water.

Strategies for Minimization:

StrategyRationaleRecommended Action
Base Optimization Avoid bases that can generate hydride species. Weaker, non-nucleophilic inorganic bases are preferred.Switch from strong bases like NaOtBu or KOtBu to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). These are effective and less prone to causing dehalogenation.[1]
Ligand Choice Bulky, electron-donating ligands accelerate the desired reductive elimination over the dehalogenation pathway.Use bulky biaryl phosphine ligands like SPhos or XPhos .[5] The steric bulk can disfavor the formation or reaction of the competing palladium-hydride species.
Solvent System Alcohols can be a source of hydrides. While aqueous conditions are common, the amount of water can be critical.Use anhydrous aprotic solvents like 1,4-Dioxane or Toluene with a minimal, controlled amount of water (e.g., a 10:1 or 5:1 solvent:water ratio).[15]
Boron Reagent Ensure high purity of the boronic acid or ester. Impurities can sometimes facilitate side reactions.Use freshly purchased or purified boronic acid. Alternatively, switch to a more stable boronic ester, such as a pinacol (Bpin) ester, which can be less susceptible to side reactions.[16][17][18]
Question 3: My boronic acid appears to be decomposing, leading to homocoupling (biaryl formation) and low yields. What's happening?

Answer:

This issue points towards two common side reactions involving the boronic acid: protodeboronation and oxidative homocoupling.[17]

1. Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water, facilitated by the base), replacing the boronic acid group with a hydrogen atom.[17][19] 2. Homocoupling: This is the palladium-catalyzed coupling of two boronic acid molecules to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen in the reaction.[3]

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls:

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII HetAr-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Dehalogenation Dehalogenation (Side Reaction) PdII->Dehalogenation + Hydride Source PdII_Aryl HetAr-Pd(II)-Ar(L_n) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product HetAr-Ar (Desired Product) RedElim->Product Homocoupling Boronic Acid Homocoupling Protodeboronation Protodeboronation BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetal + Base BoronicAcid->Homocoupling + O₂, Pd(0) BoronicAcid->Protodeboronation + H₂O, Base ArylHalide HetAr-Br ArylHalide->OxAdd

Caption: Suzuki-Miyaura Cycle with Competing Side Reactions.

Protocol for Mitigating Boronic Acid Decomposition:

  • Rigorous Inert Atmosphere: The most critical step to prevent homocoupling is the thorough exclusion of oxygen.

    • Procedure: Degas your solvent(s) and the final reaction mixture. Use a minimum of three "freeze-pump-thaw" cycles for the highest efficiency, or sparge with argon or high-purity nitrogen for at least 20-30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Use Boronic Esters: Boronate esters (e.g., neopentyl or pinacol esters) are generally more stable towards both protodeboronation and homocoupling than their corresponding boronic acids.[17][20] They can be used directly or formed in situ.

  • Anhydrous Conditions: If protodeboronation is the primary issue, consider running the reaction under strictly anhydrous conditions. This requires using anhydrous solvents and a base like potassium fluoride (KF) or potassium trimethylsilanolate (TMSOK).[20]

  • Check Boronic Acid Quality: Poor quality boronic acid often contains boroxine (a trimeric anhydride), which can be less reactive. If you suspect this, you can try to dehydrate the boronic acid by dissolving it in toluene and removing the water via a Dean-Stark apparatus or by co-evaporation.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, designed to minimize common side reactions.

Materials:

  • 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • SPhos-Pd-G3 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 to 10:1 ratio) via syringe under a positive pressure of inert gas. The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[1]

  • Workup: Upon completion (typically 4-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield for the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with a bromine-containing 1,3-dicarbonyl equivalent is consistently low. What are the primary factors to investigate?

Low yield is a frequent challenge in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.[1][3] The core of this issue often lies in the delicate balance of reaction parameters that govern the cyclocondensation process. Here are the key factors to optimize:

  • Choice of Base: The base is critical for facilitating the initial nucleophilic attack and subsequent cyclization. A base that is too weak may not sufficiently deprotonate the necessary intermediates, while an overly strong base can lead to side reactions or decomposition of starting materials. It's crucial to screen a range of bases with varying strengths.

  • Solvent Selection: The solvent plays a multifaceted role, influencing the solubility of reactants, reaction temperature, and the stabilization of intermediates. Protic solvents like acetic acid or ethanol can participate in the reaction, while aprotic polar solvents like DMF or NMP might be preferred for higher temperatures and better solubility.[2]

  • Temperature and Reaction Time: These two parameters are intrinsically linked. Insufficient heat may lead to a stalled reaction, whereas excessive temperature can promote the formation of degradation products. It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature.

Optimization Protocol: Base and Solvent Screening

A systematic approach to optimizing the reaction conditions is crucial. Below is a detailed protocol for screening different bases and solvents.

Table 1: Example Optimization Data for Cyclocondensation Reaction

EntryStarting Material AStarting Material BBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
13-amino-5-methyl-1,2,4-triazole2-bromo-malonaldehydeK₂CO₃ (2.0)DMF1001245
23-amino-5-methyl-1,2,4-triazole2-bromo-malonaldehydeNaOAc (3.0)AcOH1101665
33-amino-5-methyl-1,2,4-triazole2-bromo-malonaldehydePyridine (2.5)EtOHReflux2458
43-amino-5-methyl-1,2,4-triazole2-bromo-malonaldehydeDBU (1.5)MeCN80835

Step-by-Step Experimental Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methyl-1,2,4-triazole (1.0 eq).

  • Add the chosen solvent (e.g., acetic acid) to the flask.

  • Add the selected base (e.g., sodium acetate, 3.0 eq).

  • While stirring, add the 2-bromo-malonaldehyde (1.1 eq) portion-wise to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress using TLC (e.g., with a mobile phase of 1:1 Ethyl Acetate:Hexanes).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate work-up, which may include quenching with water, extraction with an organic solvent, and drying over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Question 2: I'm observing a significant impurity with a similar polarity to my desired product. What could this be, and how can I minimize its formation?

The formation of impurities is a common issue, particularly in heterocyclic synthesis where multiple reactive sites exist.[4][5]

Potential Side Products and Mitigation Strategies:

  • Isomeric Products: Depending on the nature of the 1,3-dicarbonyl equivalent, the formation of regioisomers is possible. Careful control of reaction conditions, particularly temperature and the rate of addition of reagents, can favor the formation of the desired isomer.

  • Incomplete Cyclization: If the reaction is not driven to completion, you may isolate intermediates where the pyrimidine ring has not fully formed. Extending the reaction time or increasing the temperature can help to minimize this.

  • Dimerization/Polymerization: Starting materials or reactive intermediates can sometimes self-condense, leading to oligomeric or polymeric byproducts. This is often exacerbated by high concentrations or excessive heat. Running the reaction at a lower concentration may be beneficial.

Troubleshooting Workflow for Impurity Identification and Reduction

The following diagram illustrates a logical workflow for addressing impurity issues.

G start Impurity Detected char_impurity Characterize Impurity (LC-MS, NMR) start->char_impurity is_isomer Is it an isomer? char_impurity->is_isomer is_intermediate Is it a reaction intermediate? is_isomer->is_intermediate No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) is_isomer->optimize_conditions Yes is_dimer Is it a dimer or polymer? is_intermediate->is_dimer No increase_time_temp Increase Reaction Time / Temperature is_intermediate->increase_time_temp Yes decrease_conc Decrease Reactant Concentration is_dimer->decrease_conc Yes purification Optimize Purification (Chromatography, Recrystallization) is_dimer->purification No end Impurity Minimized optimize_conditions->end increase_time_temp->end decrease_conc->end purification->end

Caption: Troubleshooting workflow for impurity reduction.

Question 3: My bromination reaction on the 2-methyltriazolo[1,5-a]pyrimidine core is non-selective and gives multiple brominated species. How can I improve the selectivity for the 6-position?

Direct bromination of the triazolopyrimidine core can be challenging due to the presence of multiple activated positions. Achieving selectivity requires careful selection of the brominating agent and reaction conditions.

  • Choice of Brominating Agent: Highly reactive brominating agents like liquid bromine (Br₂) can lead to over-bromination. Milder and more selective reagents such as N-Bromosuccinimide (NBS) are often preferred.

  • Reaction Conditions: The reaction should be carried out at a controlled temperature, often starting at 0 °C and slowly warming to room temperature. Using a suitable solvent that can moderate the reactivity of the brominating agent is also key. Acetic acid is a common choice for such reactions.

Protocol for Selective Bromination using NBS

Table 2: Comparison of Brominating Agents

EntryBrominating AgentSolventTemperature (°C)Selectivity for 6-Bromo
1Br₂AcOH25Low (multiple products)
2NBSMeCN25Moderate
3NBSAcOH0 to 25High

Step-by-Step Experimental Protocol:

  • Dissolve the 2-methyltriazolo[1,5-a]pyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring it into a stirred solution of aqueous sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 4: What is the recommended work-up and purification procedure for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine?

A robust work-up and purification strategy is essential for obtaining a high-purity final product.

General Work-up Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was run in an acidic medium, carefully neutralize it with a base such as saturated sodium bicarbonate solution. If run in a basic medium, neutralize with a dilute acid like 1M HCl.

  • Extract the aqueous layer multiple times with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

Purification Strategy:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method. A solvent screen should be performed to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Silica Gel Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. A typical starting point for the mobile phase would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the desired product.

By systematically addressing these common issues, researchers can significantly improve the efficiency, yield, and purity of their 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine synthesis.

References

Technical Support Center: Solubility Enhancement for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a key heterocyclic building block in pharmaceutical research, its utility is often hampered by poor aqueous solubility.[1][2] This guide provides a structured, problem-solving approach, moving from simple fixes for initial experiments to advanced formulation strategies for preclinical and developmental studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Q1: What are the key physicochemical properties of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine that influence its solubility?

A1: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a crystalline solid with a molecular weight of approximately 213.03 g/mol .[1] Its structure is characterized by a fused heterocyclic ring system, which is largely nonpolar, and a bromine substituent, which increases its hydrophobicity. These factors contribute to its inherently low aqueous solubility. However, the triazolopyrimidine scaffold contains nitrogen atoms that can act as proton acceptors (weak bases).[3][4] This suggests that its solubility is likely pH-dependent, a critical property that can be leveraged for solubility enhancement.

Q2: I'm preparing solutions for an initial in vitro biological assay. What is a reliable starting point?

A2: For initial high-throughput screening or in vitro assays, the standard approach is to first create a concentrated stock solution in a strong organic solvent and then dilute it into your aqueous assay buffer.

  • Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the most common choice. Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Use of physical aids such as gentle warming or sonication can assist in dissolution.[1]

  • Aqueous Dilution: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your biological assay. Be vigilant for signs of precipitation upon dilution. If precipitation occurs, a co-solvent system may be necessary even at this early stage.

Q3: Are there any specific safety precautions I should consider?

A3: 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine should be handled with standard laboratory precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier. As a bromo-heterocyclic compound used in drug discovery, it should be treated as a potentially bioactive and toxic substance. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it in a well-ventilated fume hood.

Part 2: Troubleshooting Guide for Solubility Enhancement

When standard dilution methods fail, a systematic approach is required to identify the optimal solubilization strategy. The following workflow provides a decision-making framework.

G cluster_0 Initial Assessment cluster_1 In Vitro Strategies cluster_2 Advanced Formulation Strategies start Compound Precipitates in Aqueous Buffer in_vitro Goal: In Vitro Assay (Low Concentration) start->in_vitro in_vivo Goal: In Vivo Study (High Concentration) start->in_vivo cosolvent Strategy A: Co-Solvency in_vitro->cosolvent Is final organic solvent % acceptable? ph_mod Strategy B: pH Modification in_vitro->ph_mod Is compound pH-sensitive? complexation Strategy C: Cyclodextrin Complexation in_vivo->complexation Is toxicity a concern? Need for parenteral formulation? asd Strategy D: Amorphous Solid Dispersion in_vivo->asd Need for oral solid dosage form? end_goal Solubilized Compound for Experiment cosolvent->end_goal ph_mod->end_goal other Other Methods: Salt Formation, Particle Size Reduction complexation->other complexation->end_goal asd->other asd->end_goal

Caption: Decision workflow for selecting a solubility enhancement strategy.

Issue 1: Compound Precipitates in Aqueous Buffers for In Vitro Assays

When your DMSO stock precipitates upon dilution into physiological buffers (e.g., PBS pH 7.4), the following strategies can be employed.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[5][6] This change in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[7] This is often the simplest and quickest method for achieving modest solubility increases for in vitro work.[8]

Data Presentation: Common Co-Solvents for Preclinical Research

Co-SolventTypical Starting Conc. (%)Key Properties & Considerations
Ethanol5-20%Biocompatible, but can be volatile and may affect some enzymes.
Propylene Glycol (PG)10-40%Common in parenteral formulations; can be viscous.
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, widely used; higher viscosity than PG.
N-Methyl-2-pyrrolidone (NMP)1-5%Strong solubilizer, but potential for toxicity; use with caution.
Glycerin10-30%Non-toxic, highly viscous.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock: Create a high-concentration stock of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine (e.g., 100 mg/mL) in 100% of the chosen co-solvent (e.g., PEG 400).

  • Prepare Blends: Create a series of aqueous buffer/co-solvent blends (e.g., 90:10, 80:20, 70:30 v/v of PBS pH 7.4 to PEG 400).

  • Titrate: Add a small aliquot of the compound stock from Step 1 to each blend from Step 2.

  • Equilibrate: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Analyze: Centrifuge the samples to pellet any undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Determine Maximum Solubility: Plot solubility versus co-solvent percentage to identify the optimal blend for your required concentration.

Causality: The solubility of ionizable compounds is highly dependent on pH.[9] As a weak base, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine will become protonated and form a more soluble cationic salt at a pH below its pKa.[3][10] By adjusting the pH of the formulation buffer, a significant increase in solubility can often be achieved. This is a powerful technique for nitrogen-containing heterocycles.[11]

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 9).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Measure pH: After equilibration, measure the final pH of each slurry.

  • Separate and Analyze: Filter or centrifuge the samples to remove undissolved solid. Dilute the clear supernatant and analyze the concentration of the dissolved compound by a suitable method like HPLC-UV.

  • Plot Data: Plot the measured solubility (on a log scale) against the final measured pH. The resulting curve will reveal the pH range where solubility is maximized.

Part 3: Advanced Formulation Strategies

For applications requiring higher concentrations, such as in vivo efficacy studies, co-solvents may be unsuitable due to toxicity or precipitation upon injection into the bloodstream. In these cases, more advanced formulation technologies are necessary.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble "guest" molecules, like our target compound, into their central cavity.[13] This host-guest inclusion complex effectively shields the hydrophobic drug from the aqueous environment, leading to a substantial increase in its apparent water solubility.

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (6-Bromo-2-methyl...) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Water Molecules complex Soluble Inclusion Complex plus->complex Encapsulation drug_in_cd Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Experimental Protocol: Preparation and Evaluation of a Cyclodextrin Inclusion Complex

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

  • Phase Solubility Study:

    • Prepare aqueous solutions of increasing HP-β-CD concentration (e.g., 0% to 20% w/v).

    • Add an excess of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine to each solution.

    • Equilibrate for 48-72 hours with agitation.

    • Filter and analyze the supernatant for drug concentration.

    • Plot drug solubility vs. CD concentration. A linear (AL-type) plot indicates the formation of a soluble 1:1 complex.

  • Preparation (Kneading Method):

    • Weigh the drug and HP-β-CD in a molar ratio determined from the phase solubility study (e.g., 1:1).

    • Place the powders in a mortar and add a small amount of a water/ethanol (50:50) mixture to form a thick paste.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

    • Gently pulverize the dried complex and pass it through a fine-mesh sieve.

  • Confirmation: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), or Nuclear Magnetic Resonance (NMR) spectroscopy, which will show changes in the physicochemical properties of the drug.

Causality: Crystalline materials possess a highly ordered, stable lattice structure that requires significant energy to break before dissolution can occur. An amorphous solid, by contrast, lacks this long-range order and exists in a higher energy state.[14] An ASD is a formulation where the drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix.[15][16] This circumvents the crystal lattice energy barrier, leading to dramatically increased apparent solubility and dissolution rates.[17][18]

G cluster_0 Starting Materials cluster_1 Final Product drug Crystalline Drug process Solvent Evaporation or Hot-Melt Extrusion drug->process polymer Hydrophilic Polymer polymer->process asd Amorphous Solid Dispersion (Drug Molecularly Dispersed) process->asd

Caption: Formation of an amorphous solid dispersion from crystalline components.

Data Presentation: Common Polymers for Amorphous Solid Dispersions

PolymerAbbreviationKey Properties
PolyvinylpyrrolidonePVP (e.g., K30)Good solubilizer, high water affinity.
Copovidone(e.g., Kollidon® VA 64)Good for both solvent and melt processes; forms stable ASDs.
Hypromellose Acetate SuccinateHPMCASpH-dependent solubility; useful for enteric delivery.[19]
Soluplus®-Amphiphilic graft copolymer; acts as a solubilizer and matrix former.[19]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Select Polymer and Ratio: Choose a polymer (e.g., PVP K30) and a drug-to-polymer ratio to screen (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve: Dissolve both the 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine and the polymer in a common volatile solvent (e.g., methanol or dichloromethane). Ensure a clear solution is formed.

  • Evaporate: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to "trap" the drug in its amorphous, dispersed state as the solid forms.

  • Dry: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterize: Analyze the resulting powder using PXRD to confirm the absence of crystallinity (i.e., no sharp Bragg peaks, only a diffuse halo).

  • Test Dissolution: Perform a dissolution test by dispersing the ASD powder in an aqueous buffer and measuring the drug concentration over time, comparing it to the dissolution of the pure crystalline drug.

References

Technical Support Center: Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of critical impurities during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you achieve the highest possible purity for your target compound.

I. Overview of the Synthesis

The primary route to synthesizing 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine involves the cyclocondensation of 3-amino-5-methyl-1,2,4-triazole with bromomalondialdehyde.[1][2] This reaction, while straightforward in principle, is sensitive to reaction conditions that can lead to the formation of several impurities. Understanding the reaction mechanism and potential side reactions is paramount to a successful synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-amino-5-methyl-1,2,4-triazole 3-amino-5-methyl- 1,2,4-triazole Reaction_Vessel Cyclocondensation (Acidic Conditions, e.g., Acetic Acid) 3-amino-5-methyl-1,2,4-triazole->Reaction_Vessel Bromomalondialdehyde Bromomalondialdehyde Bromomalondialdehyde->Reaction_Vessel Target_Molecule 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine Reaction_Vessel->Target_Molecule Major Product caption Fig. 1: General synthesis pathway.

Caption: Fig. 1: General synthesis pathway.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis?

A1: The most critical parameters are temperature, reaction time, and the purity of your starting materials. Bromomalondialdehyde is susceptible to decomposition, especially under harsh conditions.[3] Running the reaction at elevated temperatures for extended periods can lead to increased impurity formation. Additionally, ensure your 3-amino-5-methyl-1,2,4-triazole is of high purity, as impurities in this starting material can carry through to the final product.

Q2: What is a typical yield for this reaction?

A2: Yields can vary depending on the specific conditions and scale. However, with careful control of the reaction parameters and effective purification, yields in the range of 60-80% are achievable. Lower yields are often indicative of incomplete reaction or significant impurity formation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to resolve the starting materials and the product. The disappearance of the limiting reagent (typically the aminotriazole) indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][4]

III. Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Q4: My TLC plate shows multiple spots close to the product spot. What are they?

A4: The presence of multiple spots near your product is a strong indication of isomeric impurities. The most probable of these is the 5-bromo-2-methyl-[4][5][6]triazolo[1,5-a]pyrimidine regioisomer. This arises from the two possible modes of cyclocondensation between the unsymmetrical aminotriazole and bromomalondialdehyde.[7]

Impurity_Formation cluster_pathways Reaction Pathways cluster_products Products Start 3-amino-5-methyl-1,2,4-triazole + Bromomalondialdehyde Pathway_A Pathway A: Attack at Cα of Bromomalondialdehyde Start->Pathway_A Pathway_B Pathway B: Attack at Cγ of Bromomalondialdehyde Start->Pathway_B Product_6_Bromo 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine (Desired Product) Pathway_A->Product_6_Bromo Product_5_Bromo 5-Bromo-2-methyl- triazolo[1,5-a]pyrimidine (Regioisomeric Impurity) Pathway_B->Product_5_Bromo caption Fig. 2: Formation of regioisomeric impurities.

Caption: Fig. 2: Formation of regioisomeric impurities.

Troubleshooting Steps:

  • Analytical Confirmation:

    • LC-MS: Both isomers will have the same mass-to-charge ratio (m/z). However, they may have different retention times on a reverse-phase HPLC column.[8]

    • NMR Spectroscopy: 1H NMR is crucial for distinguishing between the 6-bromo and 5-bromo isomers. The chemical shifts and coupling patterns of the pyrimidine protons will be distinct. For the desired 6-bromo isomer, you would expect two doublets for the C5 and C7 protons. The 5-bromo isomer would show a singlet for the C6 proton and a doublet for the C7 proton.

  • Mitigation and Purification:

    • Reaction Conditions: While complete regioselectivity may be difficult to achieve, running the reaction at lower temperatures may favor the formation of one isomer over the other.

    • Purification: Careful flash column chromatography is often required to separate these isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can provide the necessary resolution. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective if the solubility differences between the isomers are significant.[6][9][10]

Q5: I have a significant amount of unreacted 3-amino-5-methyl-1,2,4-triazole in my crude product. What went wrong?

A5: The presence of unreacted aminotriazole can be due to several factors:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature too low.

  • Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized areas of high reactant concentration and incomplete conversion.

Troubleshooting Steps:

  • Check Starting Material Quality: Assess the purity of your bromomalondialdehyde. It is advisable to use freshly prepared or recently purchased material.

  • Optimize Reaction Time: Monitor the reaction by TLC until the aminotriazole spot is no longer visible.

  • Purification: Unreacted aminotriazole is significantly more polar than the product and can usually be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl) during workup, followed by column chromatography.

Q6: My final product has a dark color, and the NMR shows broad, unidentifiable peaks. What could be the cause?

A6: A dark, impure product with a complex NMR spectrum often points to the decomposition of bromomalondialdehyde, leading to polymeric byproducts.[3] This is more likely to occur under harsh reaction conditions (high temperature, prolonged reaction time) or if the bromomalondialdehyde is of poor quality.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a consistent and moderate temperature throughout the reaction.

  • Minimize Reaction Time: As soon as the reaction is complete (monitored by TLC), proceed with the workup.

  • Purification: These polymeric impurities are typically much less soluble than the desired product. They can often be removed by trituration of the crude product with a suitable solvent (e.g., diethyl ether or a hexanes/ethyl acetate mixture) or by passing the crude material through a short plug of silica gel before full column chromatography.

Troubleshooting_Workflow Start Impure Product Analyze Analyze by TLC, LC-MS, NMR Start->Analyze Impurity_Type Identify Impurity Type Analyze->Impurity_Type Regioisomer Regioisomeric Impurity Impurity_Type->Regioisomer Multiple spots close to product Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Known starting material spots Decomposition Decomposition Products Impurity_Type->Decomposition Baseline streaking, dark color Purify_Chromo Optimize Flash Chromatography (shallow gradient) Regioisomer->Purify_Chromo Purify_Recrystal Recrystallization Regioisomer->Purify_Recrystal Starting_Material->Purify_Chromo Purify_Wash Acid Wash / Trituration Starting_Material->Purify_Wash Decomposition->Purify_Wash Pure_Product Pure Product Purify_Chromo->Pure_Product Purify_Recrystal->Pure_Product Purify_Wash->Purify_Chromo caption Fig. 3: Troubleshooting workflow for impurity resolution.

Caption: Fig. 3: Troubleshooting workflow for impurity resolution.

IV. Analytical and Purification Protocols

Analytical Methods
Technique Purpose Typical Conditions
TLC Reaction monitoring, qualitative purity assessmentStationary Phase: Silica gel 60 F254Mobile Phase: 30-50% Ethyl Acetate in HexanesVisualization: UV light (254 nm)
HPLC Quantitative purity analysis, impurity profilingColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[11]Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid[4]Detection: UV at 254 nm
LC-MS Impurity identification by massCoupled with the HPLC method above. Provides m/z for product and impurities.[8]
NMR Structural confirmation, isomer differentiationSolvent: CDCl3 or DMSO-d61H and 13C NMR to confirm structure and identify isomeric impurities.
Purification Protocols

Protocol 1: Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40-50% ethyl acetate).

  • Loading: Load the crude product dissolved in a minimal amount of dichloromethane or adsorbed onto a small amount of silica gel.

  • Fraction Collection: Collect small fractions and analyze by TLC to isolate the pure product from impurities.

Protocol 2: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal single solvents dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, and ethyl acetate.[6]

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system (e.g., ethyl acetate/hexanes, methanol/water) can be used.[9][10] Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Crystallization: Add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

By understanding the potential pitfalls and employing these troubleshooting and purification strategies, you can consistently synthesize high-purity 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine for your research and development needs.

V. References

  • [No Author]. (n.d.). US9278972B2 - Synthesis of triazolopyrimidine compounds. Google Patents. Retrieved from --INVALID-LINK--

  • [No Author]. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • [No Author]. (2021, February 19). Go-to recrystallization solvent mixtures. Reddit. Retrieved from --INVALID-LINK--

  • El-Gendy, M. A., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411.

  • [No Author]. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Wang, X., et al. (2012). Synthesis and Anti-tumor Activities of Novel[4][5][6]triazolo[1,5-a]pyrimidines. Molecules, 17(4), 4286-4301.

  • da Silva, A. C. S., et al. (2018). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 14, 1836-1845.

  • [No Author]. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. Retrieved from --INVALID-LINK--

  • Cuyckens, F., et al. (2008). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Analytical Chemistry, 80(15), 5963-5971.

  • Krutošíková, A., et al. (2008). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. Molecules, 13(3), 571-590.

  • [No Author]. (n.d.). HPLC Methods for analysis of Bromide ion. HELIX Chromatography. Retrieved from --INVALID-LINK--

  • Bozorov, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Pharmaceuticals, 12(1), 13.

  • Andrade, P., et al. (2015). Regioselective Synthesis of 5-(Trifluoromethyl)[4][5][6]triazolo[1,5-a]pyrimidines from β-Enamino Diketones. European Journal of Organic Chemistry, 2015(26), 5843-5849.

  • [No Author]. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. SIELC Technologies. Retrieved from --INVALID-LINK--

  • Kumar, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868.

  • [No Author]. (2023, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepax Technologies. Retrieved from --INVALID-LINK--

  • [No Author]. (n.d.). Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions. Benchchem. Retrieved from --INVALID-LINK--

  • Kysil, A., et al. (2012). Dotting the i's in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. RSC Advances, 2(16), 6719-6728.

  • Krocker, L., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 671.

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2019). GBB condensation between 3-amino-1,2,4-triazole, aldehyde and isonitriles. Chemistry of Heterocyclic Compounds, 55(4-5), 374-384.

  • [No Author]. (2016, April 4). Is it possible synthesise of 5-bromopentanal in stable condition?. ResearchGate. Retrieved from --INVALID-LINK--

  • Davis, M. M., & Schuhmann, P. J. (1947). Acid-base reactions in benzene and other organic solvents; behavior of bromphthalein magenta with different classes of organic bases. Journal of Research of the National Bureau of Standards, 39(3), 221-263.

References

Technical Support Center: Large-Scale Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the large-scale production of this important heterocyclic compound. The following sections provide in-depth answers to common questions and troubleshooting advice based on established synthetic protocols and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine?

A1: The most widely adopted and scalable method is the cyclocondensation reaction between 3-amino-5-methyl-1,2,4-triazole and a suitable C3 electrophile, typically mucobromic acid (2,3-dibromo-4-oxobut-2-enoic acid).[1][2] This approach is favored for its convergent nature and the commercial availability of the starting materials. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the fused bicyclic triazolopyrimidine ring system.[1][3]

Q2: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A2: Mucobromic acid is the main reagent of concern. It is a corrosive solid that can cause severe skin burns and eye damage.[4][5][6] On a large scale, inhalation of its dust must be avoided. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and respiratory protection, is mandatory.[4][5] The reaction may also generate hydrogen bromide (HBr) gas, necessitating a well-ventilated reaction setup or a vessel equipped with a scrubber.

Q3: Are there any known regioisomeric impurities that can form during the synthesis?

A3: Yes, the formation of the undesired regioisomer, 7-Bromo-2-methyltriazolo[1,5-a]pyrimidine, is a potential issue, although the 6-bromo isomer is generally the major product due to the directing effects of the triazole nitrogens. The exact ratio can be influenced by reaction conditions such as solvent and temperature. Differentiating between these isomers typically requires careful analysis by NMR or chromatographic methods.

Synthesis Workflow and Mechanism

The overall synthetic pathway is a robust cyclocondensation reaction. Understanding the workflow is critical for process control and troubleshooting.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process Steps cluster_output Final Product A 3-Amino-5-methyl- 1,2,4-triazole C Cyclocondensation (e.g., in Acetic Acid) A->C B Mucobromic Acid B->C D Reaction Quench & Workup C->D In-Process Control: TLC/HPLC E Crude Isolation (Filtration) D->E F Purification (Recrystallization) E->F Crude Product G 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine F->G Final API

Caption: General workflow for the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, providing causal analysis and actionable solutions.

Q4: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A4: Low yield is a common problem that can stem from several factors. A systematic approach is necessary for diagnosis.

  • Incomplete Reaction: The cyclocondensation can be sluggish. Ensure the reaction temperature is maintained appropriately, as higher temperatures can improve reaction rates. Monitor the reaction progress using an in-process control like TLC or HPLC to ensure it has gone to completion before workup.

  • Sub-optimal Reagent Stoichiometry: While a 1:1 molar ratio is theoretical, slight excesses of one reagent may be required to drive the reaction to completion, depending on the purity of the starting materials.

  • Side Reactions/Degradation: The formation of tarry byproducts can occur, especially if the reaction temperature is too high or if there are impurities in the starting materials.[7] A temperature control study is recommended to find the optimal balance between reaction rate and impurity formation.

  • Product Loss During Workup/Isolation: The product may have some solubility in the reaction or wash solvents.

    • Solution 1 (Workup): Ensure the quench and wash steps are performed at a reduced temperature to minimize product loss.

    • Solution 2 (Isolation): If the product is lost in the mother liquor after filtration, consider concentrating the filtrate and attempting a second crop crystallization.[8]

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_No Extend reaction time or increase temperature cautiously. Monitor via IPC (TLC/HPLC). Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 Was significant tar/ byproduct formation observed? A1_Yes->Q2 A2_Yes Lower reaction temperature. Ensure starting material purity. Consider a different solvent. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Analyze Mother Liquor: Is product present? A2_No->Q3 A3_Yes Optimize workup/isolation. Reduce solvent volumes. Cool before filtration. Attempt second crop recovery. Q3->A3_Yes Yes A3_No Re-evaluate starting material stoichiometry and purity. Q3->A3_No No

Caption: Decision tree for troubleshooting low reaction yields.

Q5: The final product is off-color and shows impurities by HPLC. How can I improve its purity?

A5: Off-color products and impurities often point to side reactions or residual starting materials/reagents.

  • Cause 1: Trapped Solvent/Acid: The crystalline product can sometimes trap acetic acid (if used as a solvent) or HBr. This can often be addressed by thoroughly washing the filter cake with a non-polar solvent (like heptane or ether) followed by drying under vacuum.

  • Cause 2: Colored Impurities: Tarry, colored impurities are typically formed from minor degradation pathways. The most effective removal method is recrystallization.

    • Recrystallization Protocol: A common and effective technique is to dissolve the crude product in a hot polar solvent (e.g., ethanol, isopropanol, or acetonitrile) and allow it to cool slowly. If a single solvent is not effective, a mixed-solvent system can be employed.[8] For particularly stubborn impurities, treatment of the hot solution with activated carbon before filtration can remove colored byproducts.[7]

Q6: The reaction seems to stall before completion. What could be the issue?

A6: A stalled reaction, where starting materials are still present after an extended period, can be due to several factors.

  • Poor Solubility: On a large scale, reagents may not be fully dissolved, leading to a heterogeneous mixture and slow reaction rates. Ensure adequate agitation and consider using a co-solvent to improve solubility.

  • Deactivation of Reagents: Water can interfere with the reaction. Ensure all reagents and solvents are appropriately dry, especially on a large scale where water content can be more significant. Mucobromic acid itself can exist in different isomeric forms, which might affect reactivity.[2]

  • Incorrect pH: The cyclization step is often acid-catalyzed. If the reaction medium is not sufficiently acidic, the reaction can stall. The use of acetic acid as a solvent typically provides the necessary acidic environment.

Experimental Protocol and Data

Representative Large-Scale Protocol

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Charging: To a suitable reactor, charge 3-amino-5-methyl-1,2,4-triazole (1.0 eq) and glacial acetic acid (5-10 volumes). Begin agitation.

  • Reagent Addition: Add mucobromic acid (1.05 eq) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the reaction mixture to 90-100°C and hold for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting materials by TLC or HPLC.

  • Cooling & Quench: Once complete, cool the reaction mixture to 20-25°C. Slowly add water (5-10 volumes) to precipitate the product.

  • Isolation: Cool the resulting slurry to 0-5°C and stir for 1-2 hours. Filter the solid product and wash the cake with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight.

Typical Process Parameters & Expected Outcomes
ParameterValueRationale / Notes
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst for the cyclization.
Temperature 90-100°CBalances reaction rate against potential for impurity formation.
Reaction Time 4-8 hoursShould be confirmed by IPC to ensure completion.
Typical Yield 75-85%Yields can vary based on scale and purification efficiency.
Purity (Crude) >95% (by HPLC)Crude product is typically of high purity before recrystallization.
Purity (Final) >99% (by HPLC)After recrystallization from a suitable solvent like ethanol.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for a Privileged Scaffold

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. The specific analogue, 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, with its molecular formula C₆H₅BrN₄ and a molecular weight of 213.03 g/mol , serves as a crucial intermediate in the synthesis of biologically active molecules.[1] The strategic placement of the bromine atom at the C6 position and the methyl group at the C2 position creates a unique electronic and steric profile, making it a versatile building block for developing novel therapeutics.[1]

Given its significance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise molecular architecture of such heterocyclic compounds.[2][4] This guide provides an in-depth, comparative analysis of the NMR characterization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, moving from fundamental 1D techniques to advanced 2D correlations. We will explore the causality behind experimental choices, compare the impact of different analytical conditions, and provide the data necessary for researchers to confidently verify this important synthetic intermediate.

Part 1: Foundational 1D NMR Analysis (¹H and ¹³C)

The initial step in any structural elucidation workflow is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide the fundamental framework of proton and carbon environments within the molecule.

The Critical Role of Solvent Selection: A Comparative Analysis

The choice of deuterated solvent is not merely a matter of solubility; it is a critical experimental parameter that can significantly influence the resulting spectrum. The polarity and hydrogen-bonding capability of the solvent can alter the electron density around specific nuclei, leading to diagnostic shifts in their resonance frequencies.[4] We will compare two common NMR solvents: Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chloroform-d (CDCl₃): A solvent of relatively low polarity, it provides a baseline understanding of the molecule's magnetic environment with minimal specific solvent-solute interactions.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent, it is an excellent choice for many nitrogen-containing heterocycles.[3] Its ability to accept hydrogen bonds and its strong magnetic anisotropy can lead to more dispersed and informative spectra.

Below is a table of predicted ¹H and ¹³C chemical shifts for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine in both solvents, based on data from structurally related triazolopyrimidine and pyrazolopyrimidine systems.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom PositionPredicted ¹H Shift (CDCl₃)Predicted ¹H Shift (DMSO-d₆)Predicted ¹³C Shift (CDCl₃)Predicted ¹³C Shift (DMSO-d₆)
CH₃ (at C2)~2.6 ppm (s, 3H)~2.5 ppm (s, 3H)~17.0 ppm~16.5 ppm
H5~8.7 ppm (d)~8.9 ppm (d)~145.0 ppm~146.0 ppm
H7~8.9 ppm (d)~9.2 ppm (d)~115.0 ppm~116.0 ppm
C2--~165.0 ppm~164.5 ppm
C5--~145.0 ppm~146.0 ppm
C6--~110.0 ppm~109.0 ppm
C7--~115.0 ppm~116.0 ppm
C8a--~152.0 ppm~151.5 ppm

Note: These are predicted values. s = singlet, d = doublet. The coupling constant (J) between H5 and H7 is expected to be small (~2.0-2.5 Hz).

Experimental Protocol: 1D NMR Acquisition

1. Sample Preparation: a. Accurately weigh 5-10 mg of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. b. Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required. d. Cap the tube and vortex gently until the sample is fully dissolved.

2. Spectrometer Setup and Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, and an acquisition time of ~3-4 seconds. Collect 16-32 scans for a good signal-to-noise ratio. d. For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a spectral width of ~220 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Part 2: Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D NMR provides a list of chemical shifts, it often leaves ambiguity in assignments, especially for complex heterocycles. 2D NMR experiments are essential for creating a complete and validated structural picture by revealing through-bond correlations between nuclei.

The Logical Workflow for Elucidation

A systematic approach using a suite of 2D NMR experiments is the most robust method for structural verification. This workflow ensures that each assignment is cross-validated by multiple points of data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Final Unambiguous Structure Confirmation HSQC->Final HMBC->Final

References

A Comparative Guide to the Mass Spectrometry of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

Introduction

6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] It serves as a crucial intermediate for synthesizing biologically active molecules, where its functional groups—particularly the reactive bromine substituent—provide a versatile handle for developing novel therapeutic agents.[1] Accurate structural confirmation and purity assessment are paramount, making mass spectrometry an indispensable tool. This guide compares the application of "hard" and "soft" ionization techniques to provide a comprehensive analytical strategy for this molecule.

Fundamental Molecular Characteristics

Before delving into mass spectrometric analysis, understanding the fundamental properties of the target molecule is crucial.

  • Molecular Formula: C₆H₅BrN₄[1]

  • Molecular Weight: 213.03 g/mol (monoisotopic mass: 211.9698 Da)[1]

  • Key Structural Feature: The presence of a single bromine atom. This is the most telling feature in its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). Consequently, any ion containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity. This signature is a primary diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.

Ionization Techniques: A Comparative Framework

The choice of ionization technique dictates the type of information obtained. We will compare Electron Ionization (EI), a classic hard ionization method, with Electrospray Ionization (ESI), a versatile soft ionization method.

Electron Ionization (EI-MS)

EI is a high-energy process that provides extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[4] The analyte is bombarded with 70 eV electrons, causing the ejection of an electron to form a high-energy molecular radical cation (M•+), which then undergoes fragmentation to dissipate excess energy.[4]

  • Expert Insight: While EI provides rich structural data, the molecular ion peak for some compounds can be weak or entirely absent. However, for rigid heterocyclic systems like triazolopyrimidines, the M•+ is often sufficiently stable to be observed. The primary utility of EI lies in its ability to generate reproducible, library-searchable spectra for unambiguous identification.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy.[3] This makes it ideal for determining the molecular weight of a compound, as it typically produces an intact protonated molecule [M+H]⁺ in positive ion mode.[5]

  • Expert Insight: ESI is the cornerstone of modern LC-MS analysis. For 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, the basic nitrogen atoms in the heterocyclic rings are readily protonated, making positive ion mode highly sensitive. While ESI itself does not induce significant fragmentation, it can be paired with tandem mass spectrometry (MS/MS) to generate and analyze fragments in a controlled manner. A less common but powerful alternative is negative ion mode, which can be used to selectively detect bromine-containing compounds by inducing in-source fragmentation to generate the bromide anion (m/z 79 and 81).[6]

Predicted Fragmentation Pathways

The fragmentation of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is governed by the stability of the fused heterocyclic core and the nature of its substituents. The bromine and methyl groups are the most likely initiation points for fragmentation.

Key Fragmentation Reactions
  • Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to release a bromine radical (•Br), resulting in a fragment ion at m/z 133. This is often a dominant pathway in EI-MS.

  • Loss of Methyl Radical: The methyl group can be lost as a radical (•CH₃), particularly after initial ring fragmentation.

  • Ring Cleavage: The triazolopyrimidine core can undergo complex ring-opening and fragmentation, typically involving the loss of small neutral molecules like hydrogen cyanide (HCN) or nitrogen (N₂), which are characteristic of nitrogen-containing heterocycles.[5]

The following diagram illustrates the primary predicted fragmentation cascade.

G M C₆H₅BrN₄ Parent Ion (M•+) m/z 212/214 F1 [M - Br]⁺ m/z 133 M->F1 - Br• F2 [M - HCN]•+ m/z 185/187 M->F2 - HCN F3 [F1 - HCN]⁺ m/z 106 F1->F3 - HCN F4 [F1 - N₂]⁺ m/z 105 F1->F4 - N₂

Caption: Predicted EI-MS fragmentation pathway for 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Summary of Predicted Ions

The following table summarizes the key ions expected in the mass spectrum of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Ion DescriptionPredicted m/zIonization ModeNotes
Protonated Molecule [M+H]⁺213 / 215ESI (Positive)Base peak in ESI-MS; confirms molecular weight.
Molecular Radical Ion [M]•+212 / 214EIParent ion in EI-MS; intensity may vary.
Loss of Bromine [M-Br]⁺133EI / ESI-MS/MSHigh-abundance fragment resulting from C-Br bond cleavage.
Loss of HCN [M-HCN]•+185 / 187EICharacteristic loss from the pyrimidine ring.
Loss of Br, then HCN [M-Br-HCN]⁺106EI / ESI-MS/MSA secondary fragment indicating core structure.
Loss of Br, then N₂ [M-Br-N₂]⁺105EI / ESI-MS/MSA secondary fragment from triazole ring cleavage.

Experimental Protocols

The following protocols are designed as self-validating systems. Each includes steps for ensuring instrument performance and data quality.

General Analytical Workflow

The diagram below outlines the universal workflow for the mass spectrometric analysis of the target compound.

G cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry Prep Dissolve sample in appropriate solvent (e.g., MeOH, ACN) GC Gas Chromatography (GC) Prep->GC for EI-MS LC Liquid Chromatography (LC) Prep->LC for ESI-MS Ionization Ionization (EI or ESI) GC->Ionization LC->Ionization Analysis Mass Analysis (MS Scan or MS/MS) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Caption: General experimental workflow for GC-MS and LC-MS analysis.

Protocol for GC/EI-MS Analysis

This method is ideal for analyzing a pure, volatile sample to obtain a detailed fragmentation pattern for structural confirmation.

  • System Validation: Prior to analysis, inject a known standard (e.g., PFTBA) to verify mass calibration and resolution of the mass spectrometer.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

Protocol for LC/ESI-MS(/MS) Analysis

This method is superior for analyzing samples from complex matrices (e.g., reaction mixtures) and for accurate molecular weight determination.

  • System Validation: Infuse a standard solution (e.g., caffeine or a commercial tuning mix) to confirm mass accuracy and sensitivity in positive ESI mode.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3500 V.

    • Drying Gas (N₂): 10 L/min at 325°C.

    • Nebulizer Pressure: 40 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (for fragmentation): Select the [M+H]⁺ ion (m/z 213) as the precursor. Apply varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

Comparative Analysis and Best Practices

The choice between EI and ESI depends entirely on the analytical question being asked.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle High-energy electron bombardment (Hard)[4]Nebulization and desolvation (Soft)[3]
Typical Result Extensive fragmentation, molecular ion may be weak.Intact protonated molecule [M+H]⁺, minimal fragments.
Best For Unambiguous structural elucidation of pure compounds; library matching.Molecular weight determination; analysis of complex mixtures (LC-MS).
Limitations Requires volatile and thermally stable samples; may not show molecular ion.Provides little structural information without MS/MS; susceptible to matrix effects.

Recommendations for Researchers:

  • For Initial Structural Confirmation: If you have a synthesized, purified sample, GC/EI-MS is the gold standard. The resulting fragmentation pattern provides a robust fingerprint for identity confirmation.

  • For Reaction Monitoring: When tracking the progress of a synthesis, LC/ESI-MS is superior. It allows for rapid injection of crude reaction mixtures to confirm the presence of the product by its molecular weight ([M+H]⁺ at m/z 213/215).

  • For Metabolite or Degradant Identification: In drug development, identifying metabolites requires separating a complex biological matrix. LC/ESI-MS/MS is the only viable option. By comparing the fragmentation pattern of a potential metabolite with that of the parent drug, one can pinpoint the site of metabolic modification.

Conclusion

The mass spectrometric analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a clear example of how different ionization techniques provide complementary information. Electron Ionization offers deep structural insight through its reproducible fragmentation patterns, while Electrospray Ionization provides sensitive molecular weight confirmation and is the gateway to powerful LC-MS/MS analysis. A comprehensive characterization of this important heterocyclic building block is best achieved by leveraging the strengths of both techniques, thereby ensuring the highest degree of scientific integrity and confidence in the results.

References

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the HPLC Purity Analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

From the Desk of a Senior Application Scientist

In the landscape of drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of biologically active molecules.[1] Its molecular structure, featuring a reactive bromine atom and a stabilizing methyl group, makes it a valuable scaffold for creating diverse libraries of potential drug candidates.[1] However, the very reactivity that makes this compound synthetically useful also predisposes it to the formation of impurities during synthesis, purification, and storage.

Even trace-level impurities can have profound consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, contextualized against other viable analytical strategies. Our focus is on the causality behind methodological choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating trustworthy data.

Chapter 1: The Workhorse Method - Reverse-Phase HPLC (RP-HPLC)

From a practical standpoint, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for the purity analysis of moderately polar, non-volatile organic molecules like 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.[2][3] Its dominance stems from its versatility, reproducibility, and the vast body of knowledge surrounding its application. The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically silica bonded with C18 alkyl chains) and a polar mobile phase.[2] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic molecules are retained longer on the column.[2]

Strategic Method Development: A Causality-Driven Approach

Developing a successful HPLC method is a systematic process of optimizing variables to achieve the desired separation. The goal is to obtain a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Workflow for RP-HPLC Method Development

cluster_prep Phase 1: System & Sample Preparation cluster_opt Phase 2: Optimization & Validation A Define Analytical Goal (e.g., Purity Assay) B Characterize Analyte (Polarity, UV λmax) A->B C Column Selection (e.g., C18, 5 µm) B->C D Mobile Phase Scouting (ACN vs. MeOH, pH) C->D E Sample Preparation (Dissolve in Mobile Phase) D->E F Initial Gradient Run (Broad Scope) E->F Inject Sample G Optimize Gradient/Isocratic (Resolution vs. Time) F->G H System Suitability Test (SST) (Tailing, Plates, RSD%) G->H I Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) H->I J Routine Analysis I->J

Caption: A logical workflow for developing a robust RP-HPLC purity method.

1. Column Selection: The choice of a C18 (octadecyl) column is the most logical starting point. The triazolopyrimidine core, while containing nitrogen heteroatoms, has a predicted LogP of ~1.8, indicating moderate lipophilicity suitable for retention on a C18 stationary phase.[1] A standard column dimension (e.g., 150 mm x 4.6 mm) with 5 µm particles provides a good balance between efficiency and backpressure for traditional HPLC systems.

2. Mobile Phase Selection:

  • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) for heterocyclic compounds. Its lower viscosity leads to higher efficiency and lower backpressure. Furthermore, ACN's pi-electron system can offer different selectivity for aromatic compounds compared to the protic nature of methanol.[4]

  • Aqueous Phase & pH Control: The nitrogen atoms in the triazolopyrimidine ring system can be protonated under acidic conditions.[5] This ionization suppresses undesirable interactions with residual silanol groups on the silica support, which can cause peak tailing.[4] Therefore, adding a small amount of acid to the mobile phase is critical.

    • 0.1% Trifluoroacetic Acid (TFA): A common choice that provides good peak shape for basic compounds. However, TFA can suppress ionization in mass spectrometry (MS) detection if used.

    • 0.1% Formic Acid: A preferred alternative for LC-MS compatibility, as it is more volatile and less likely to cause ion suppression.[6]

3. Detection Wavelength: To ensure maximum sensitivity, the UV detector should be set to the wavelength of maximum absorbance (λmax) of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. This is determined by running a UV-Vis spectrum of a standard solution. For similar heterocyclic systems, a wavelength in the range of 220-280 nm is typical.

Validated Experimental Protocol: RP-HPLC Purity

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by guidelines such as ICH Q2(R1).[7][8][9]

ParameterConditionRationale
Instrument HPLC with UV/DAD DetectorStandard equipment for purity analysis.
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and efficiency for this analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure good peak shape for the basic analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN offers good solvating power and selectivity.[4]
Gradient Program 5% B to 95% B over 20 minA broad gradient ensures elution of potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at λmax (e.g., 254 nm)Maximizes sensitivity for the analyte and related impurities.
Injection Vol. 10 µLA typical volume to avoid column overload.
Sample Prep. 0.5 mg/mL in 50:50 ACN/WaterEnsures complete dissolution and compatibility with the mobile phase.

System Suitability Test (SST) Criteria: Before sample analysis, five replicate injections of a standard solution are performed. The results must meet the following criteria to ensure the system is performing correctly:

  • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)

  • Theoretical Plates (N): > 2000 (Measures column efficiency)

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)

Purity Calculation: The purity is determined using the area percent method, assuming all components have a similar response factor at the chosen wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 2: A Comparative Framework - Alternative and Orthogonal Methods

While RP-HPLC is the primary method, relying on a single analytical technique can be risky. Impurities may co-elute with the main peak or be poorly retained.[10] Regulatory guidelines and good scientific practice advocate for the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to provide a more comprehensive purity profile.[10][11][12]

Logical Comparison of Purity Analysis Techniques

center Purity Analysis of 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine HPLC HPLC (Primary) center->HPLC Hydrophobicity UHPLC UHPLC (High-Throughput) center->UHPLC Hydrophobicity (High-Res) HILIC HILIC (Polar Impurities) center->HILIC Polarity GC GC (Volatile Impurities) center->GC Volatility HPLC_P Versatile Robust HPLC->HPLC_P HPLC_C Slower More Solvent HPLC->HPLC_C UHPLC_P Fast (<5 min) High Resolution UHPLC->UHPLC_P UHPLC_C High Cost High Pressure UHPLC->UHPLC_C HILIC_P Retains Polar Analytes HILIC->HILIC_P HILIC_C Complex Equilibration HILIC->HILIC_C GC_P Residual Solvents GC->GC_P GC_C Requires Volatility & Thermal Stability GC->GC_C

Caption: A comparative overview of analytical techniques for purity assessment.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a direct evolution of HPLC, utilizing columns packed with sub-2 µm particles.[13][14][15] This fundamental change results in significantly higher efficiency and resolution, allowing for much faster analyses without sacrificing separation quality.[14][16]

FeatureHPLC (Conventional)UHPLC (Ultra-High-Performance)
Particle Size 3 - 5 µm< 2 µm[13][15]
Operating Pressure 400 - 600 bar1000 - 1500 bar[15][17]
Analysis Time 15 - 30 min1 - 5 min
Resolution GoodExcellent, sharper peaks[13][14]
Solvent Consumption HighLow (up to 9x less)[14]
Initial Cost LowerHigher[17]

Expert Insight: For a drug development environment, transitioning to UHPLC is a strategic advantage. The dramatic increase in throughput accelerates method development, in-process controls, and final product release testing.[13][17] The enhanced sensitivity is also beneficial for detecting and quantifying trace-level impurities.[13][15][16]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a truly orthogonal liquid chromatography mode to RP-HPLC. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[6][18] This technique is exceptionally useful for separating highly polar impurities (e.g., starting materials, polar degradation products) that would have little or no retention in a reverse-phase system.[18]

When to use HILIC: If the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine involves highly polar reagents or if degradation pathways could lead to polar byproducts, a HILIC method should be developed to ensure these impurities are not being missed.

Gas Chromatography (GC)

GC is orthogonal to HPLC as it separates compounds based on their volatility and boiling point.[12] Its primary role in pharmaceutical analysis is the detection of residual solvents from the manufacturing process. The analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine for purity would be incomplete without a GC-Headspace method to quantify residual solvents like ethanol, ethyl acetate, or others used in its synthesis and purification. The compound itself is a solid and likely not volatile enough for direct GC analysis without derivatization.

Conclusion and Recommendations

For the comprehensive purity assessment of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, a multi-faceted approach is essential.

  • Primary Method: A validated RP-HPLC or, preferably, an RP-UHPLC method should be established as the primary tool for routine quality control. It provides a robust and reliable measure of the main component and key non-polar impurities.

  • Orthogonal Confirmation: To ensure a complete impurity profile, this primary method must be supplemented.

    • A HILIC method should be developed to screen for highly polar impurities that are not retained by the RP method.

    • A GC-Headspace method is mandatory for the quantification of residual volatile organic solvents.

By integrating these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate. This strategic combination of methods adheres to the principles of analytical rigor and aligns with the expectations of global regulatory bodies.[12]

References

The Triazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to SKP2 Kinase Complex Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of selective and potent kinase inhibitors is paramount. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics targeting various protein kinases. This guide provides a comprehensive comparison of a promising[1][2][3]triazolo[1,5-a]pyrimidine-based inhibitor, with 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine serving as a foundational structural motif, against other established inhibitors of the S-Phase Kinase-Associated Protein 2 (SKP2) E3 ubiquitin ligase complex.

The Significance of Targeting the SKP2 Complex

SKP2 is not a canonical kinase but rather the substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, SCFSKP2. This complex plays a critical role in cell cycle progression by targeting key tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1, for ubiquitination and subsequent proteasomal degradation. Overexpression of SKP2 is a common feature in a multitude of human cancers and is often correlated with poor prognosis.[2][4] By promoting the degradation of p27, SKP2 facilitates the transition from the G1 to the S phase of the cell cycle, thereby driving cellular proliferation.[4] Consequently, the inhibition of SKP2 function presents a compelling therapeutic strategy to restore tumor suppressor activity and halt cancer cell growth.

A New Frontier:[1][2][3]Triazolo[1,5-a]pyrimidine-Based SKP2 Inhibitors

Recent research has identified a series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent inhibitors of the SCFSKP2 complex.[2] A notable example from this class, herein referred to as Compound E35 , has demonstrated significant activity in preclinical studies.

Mechanism of Action: Compound E35 functions by disrupting the crucial protein-protein interaction (PPI) between SKP2 and its essential cofactor, Cyclin-Dependent Kinase Subunit 1 (Cks1).[2][5] This interaction is critical for the recognition and binding of phosphorylated p27. By preventing the association of SKP2 and Cks1, Compound E35 effectively inhibits the ubiquitination of p27, leading to its accumulation, which in turn results in cell cycle arrest at the S-phase and a reduction in cancer cell proliferation and migration.[2]

Comparative Analysis with Other SKP2 Pathway Inhibitors

To contextualize the potential of the triazolo[1,5-a]pyrimidine scaffold, we will compare Compound E35 with other well-characterized inhibitors that target the SKP2 pathway through distinct mechanisms.

Inhibitor ClassLead CompoundMechanism of ActionTarget InteractionReported IC50
[1][2][3]Triazolo[1,5-a]pyrimidine Compound E35Disrupts SKP2-Cks1 Protein-Protein InteractionBinds to the SKP2-Cks1 interface4.86 µM (SKP2-Cks1 binding)[6]
Diphenyl-pyrazine SZL-P1-41 (Compound #25)Disrupts SKP2-Skp1 Protein-Protein InteractionBinds to the F-box domain of SKP25.61 µM (PC3 cells), 1.22 µM (LNCaP cells)[4]
Thiazole derivative SKPin C1Disrupts SKP2-p27 Protein-Protein InteractionTargets the SKP2-p27 binding pocket~25 µM (induces p27 accumulation in U266 & RPMI 8226 cells)[7][8]
Neddylation Inhibitor Pevonedistat (MLN4924)Inhibits NEDD8-Activating Enzyme (NAE)Indirectly inactivates the SCFSKP2 complex4.7 nM (NAE inhibition)[4]
In-Depth Mechanistic Comparison

Compound E35 ([1][2][3]Triazolo[1,5-a]pyrimidine derivative): This compound represents a targeted approach to disrupting a key cofactor interaction necessary for SKP2's full ubiquitin ligase activity. By preventing the SKP2-Cks1 association, it selectively impedes the degradation of a specific subset of SKP2 substrates that require Cks1 for recognition.[5]

SZL-P1-41 (Diphenyl-pyrazine): This inhibitor takes a different approach by preventing the assembly of the core SCF complex itself. It binds to the F-box domain of SKP2, thereby blocking its interaction with Skp1.[9][10] This mechanism leads to a broader inhibition of SCFSKP2 activity.

SKPin C1 (Thiazole derivative): Unlike the previous two examples that disrupt the formation of the active ligase complex, SKPin C1 directly interferes with substrate recognition. It is designed to block the binding of the tumor suppressor p27 to SKP2, thus selectively preventing the degradation of this key cell cycle regulator.[11]

Pevonedistat (MLN4924): This compound has the most indirect mechanism of the comparators. It does not target SKP2 directly but instead inhibits the NEDD8-Activating Enzyme (NAE), a critical enzyme in the neddylation pathway.[4] Neddylation of the cullin subunit is essential for the activation of all cullin-RING E3 ligases, including SCFSKP2. Therefore, Pevonedistat leads to the global inactivation of this class of E3 ligases.[4]

Visualizing the SKP2 Signaling Pathway and Points of Inhibition

The following diagram illustrates the central role of the SCFSKP2 complex in the cell cycle and the distinct points of intervention for the discussed inhibitors.

SKP2_Pathway cluster_Inhibitors Inhibitor Action Skp1 Skp1 Cul1 Cul1-Rbx1 Skp1->Cul1 Skp2 SKP2 Skp2->Skp1 Cks1 Cks1 Skp2->Cks1 p27_p p27 (phosphorylated) Skp2->p27_p Cks1->p27_p E35 Compound E35 (Triazolopyrimidine) E35->Skp2 Inhibits Interaction SZL SZL-P1-41 SZL->Skp2 Inhibits Interaction SKPin SKPin C1 SKPin->p27_p Inhibits Binding Pevonedistat Pevonedistat NAE NAE Pevonedistat->NAE Inhibits Ub Ubiquitin (Ub) p27_p->Ub p27 p27 (active) CellCycle G1/S Transition (Cell Proliferation) p27->CellCycle Inhibition Proteasome Proteasome Ub->Proteasome Degradation NAE->Cul1 Neddylation Nedd8 NEDD8 Nedd8->NAE

Caption: The SCF-SKP2 pathway and inhibitor targets.

Experimental Protocols: Assessing Inhibitor Potency

The determination of inhibitor potency is crucial for drug development. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for quantifying the disruption of protein-protein interactions in a high-throughput format.

HTRF Assay for SKP2-Cks1 Interaction

This protocol is adapted from established methods for assessing SKP2-Cks1 interaction.[1][12][13]

Objective: To measure the IC50 value of a test compound (e.g., Compound E35) for the disruption of the SKP2-Cks1 interaction.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant, tagged SKP2 and Cks1 proteins are used. An antibody against one tag is labeled with the donor, and an antibody against the other tag is labeled with the acceptor. When SKP2 and Cks1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Materials:

  • Recombinant GST-tagged SKP2/Skp1 complex

  • Recombinant His-tagged Cks1

  • Anti-GST-Europium (Eu) cryptate conjugate (donor)

  • Anti-His-d2 conjugate (acceptor)

  • HTRF Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds serially diluted in DMSO and then in assay buffer

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Workflow Diagram:

HTRF_Workflow start Start dispense_cpd Dispense Serial Dilutions of Test Compound start->dispense_cpd add_skp2 Add GST-SKP2/Skp1 Complex Solution dispense_cpd->add_skp2 add_cks1 Add His-Cks1 Solution add_skp2->add_cks1 incubate1 Incubate (e.g., 30 min at RT) add_cks1->incubate1 add_detection Add Premixed Anti-GST-Eu & Anti-His-d2 Detection Reagents incubate1->add_detection incubate2 Incubate (e.g., 60 min at RT) add_detection->incubate2 read_plate Read Plate on HTRF Reader (665nm / 620nm) incubate2->read_plate analyze Calculate HTRF Ratio and Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the SKP2-Cks1 HTRF assay.

Step-by-Step Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compound into the wells of a 384-well plate. Include controls for no inhibition (vehicle only) and background (assay buffer only).

  • Protein Addition: Add 4 µL of the GST-SKP2/Skp1 complex solution to each well.

  • Second Protein Addition: Add 4 µL of the His-Cks1 solution to each well to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow the protein-protein interaction to reach equilibrium.

  • Detection Reagent Addition: Add 10 µL of a premixed solution containing the Anti-GST-Eu and Anti-His-d2 detection reagents.

  • Second Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow for the binding of the detection antibodies.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Broader Kinase Inhibition Profile of the Triazolo[1,5-a]pyrimidine Scaffold

The versatility of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold extends beyond SKP2 inhibition. Its structural similarity to purines, the core of ATP, makes it an effective hinge-binding motif for various kinases.[14]

  • Cyclin-Dependent Kinase 2 (CDK2): Several studies have reported potent inhibition of CDK2 by triazolo[1,5-a]pyrimidine derivatives. One such derivative demonstrated a CDK2 IC50 of 120 nM, with high selectivity over GSK-3β.[3] Another series of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine compounds showed CDK2 inhibitory activity with IC50 values as low as 0.057 µM.[15]

  • Phosphoinositide 3-kinase (PI3K): The triazolo[1,5-a]pyrimidine core has also been incorporated into inhibitors of PI3K, with some derivatives showing isoform-specific activity in the sub-micromolar range.[14]

This broader activity profile suggests that with appropriate chemical modifications, the 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine starting material can be elaborated into a diverse library of kinase inhibitors targeting various nodes in cancer signaling pathways.

Conclusion

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of novel kinase and protein-protein interaction inhibitors. As exemplified by Compound E35, derivatives of this class can potently and specifically disrupt the SKP2-Cks1 interaction, offering a distinct mechanistic advantage over other SKP2 pathway inhibitors. The comparative analysis presented in this guide highlights the diverse strategies for targeting the oncogenic SKP2 pathway and underscores the therapeutic potential of the triazolo[1,5-a]pyrimidine core. The provided experimental protocols offer a robust framework for the evaluation of such compounds, empowering researchers to further explore this versatile chemical scaffold in the ongoing quest for more effective cancer therapies.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the experimental protocols, comparative structural data, and the critical insights that can be derived from such analyses. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is paramount for rational drug design and development[4].

Introduction: The Significance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For the triazolo[1,5-a]pyrimidine core, which is a known isostere of purines, subtle changes in substitution can lead to significant alterations in biological targets and efficacy[4]. X-ray crystallography provides the definitive atomic-level blueprint of a molecule in its crystalline state, revealing crucial information about conformation, bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting pharmacokinetic properties.

This guide will focus on 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, a representative member of this class, and compare its crystallographic features with those of closely related analogs. While a dedicated crystal structure for the title compound is not publicly available, we present a representative experimental protocol based on established methodologies for this class of compounds and draw comparisons with published structures of its analogs to provide a comprehensive and instructive analysis.

Experimental Protocol: A Validated Approach to Crystal Structure Determination

The following protocol outlines a robust and validated methodology for the synthesis, crystallization, and X-ray crystallographic analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

A plausible synthetic route, adapted from methodologies for similar compounds, involves the cyclocondensation of a substituted aminotriazole with a β-dicarbonyl compound or its equivalent[5][6].

Step 1: Synthesis of 3-amino-5-methyl-1,2,4-triazole. This can be achieved through the reaction of acetamidine hydrochloride with aminoguanidine bicarbonate.

Step 2: Cyclocondensation. The resulting 3-amino-5-methyl-1,2,4-triazole is then reacted with a brominated malonaldehyde derivative, such as 2-bromo-malonaldehyde, under acidic or basic conditions to yield 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine[7]. Microwave-assisted synthesis can be employed to improve reaction times and yields[7].

Step 3: Purification. The crude product is purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane, to afford the pure compound[2][8].

Crystallization

The key to a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For triazolopyrimidine derivatives, slow evaporation is a commonly successful technique[2][8].

Step 1: Solvent Selection. The purified 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine is dissolved in a minimal amount of a suitable solvent. Ethanol is often a good starting point for this class of compounds[2][8]. The choice of solvent is critical; it should be one in which the compound is moderately soluble, allowing for slow crystal growth upon evaporation.

Step 2: Slow Evaporation. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This process should be undisturbed to promote the formation of well-ordered single crystals.

X-ray Diffraction Data Collection and Structure Refinement

Step 1: Crystal Mounting and Data Collection. A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms[1].

Step 2: Structure Solution and Refinement. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose[2].

Comparative Crystallographic Analysis

The following table provides a comparison of the crystallographic data for 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine, a close analog of the title compound, and other relevant derivatives. This comparison highlights the influence of substituent placement on the crystal packing and intermolecular interactions.

Compound5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine[1][2][8]2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium Salt Hydrate[9]7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine[10]
Molecular Formula C₅H₃BrN₄C₉H₄N₅NaO₄ · H₂OC₈H₆Cl₃N₃
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁P2₁/c
a (Å) 3.9511 (4)6.0608 (9)8.636 (2)
b (Å) 14.3306 (11)13.231 (2)12.396 (3)
c (Å) 11.367 (1)13.608 (2)10.456 (3)
β (°) ** 94.574 (8)90108.89 (3)
Volume (ų) **641.57 (9)1091.3 (3)1059.9 (5)
Key Intermolecular Interactions C—H···N hydrogen bonds, Br···N halogen bonds, π–π stackingAnion-cation interactionsIntramolecular N···Cl, Intermolecular N···Cl, π–π stacking

For 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, it is anticipated that the crystal packing would also be influenced by a combination of hydrogen bonding, halogen bonding, and π–π stacking interactions. The presence of the methyl group at the 2-position may introduce steric effects that could alter the packing arrangement compared to the unsubstituted 5-bromo analog.

Visualizing the Workflow and Molecular Scaffolds

To better illustrate the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Analysis synthesis Synthesis of 6-Bromo-2-methyl- triazolo[1,5-a]pyrimidine purification Column Chromatography synthesis->purification dissolution Dissolution in Ethanol purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection evaporation->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final Crystal Structure

Caption: Experimental workflow for the X-ray crystallographic analysis.

molecular_scaffolds cluster_title 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine cluster_analog1 5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine cluster_analog2 2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine mol1 mol1 mol2 mol2 mol3 mol3

Caption: Comparison of molecular scaffolds.

Conclusion

The X-ray crystallographic analysis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine and its analogs provides critical insights into their solid-state structures and intermolecular interactions. By following a validated experimental protocol, researchers can obtain high-quality structural data that is essential for advancing drug discovery and development programs. The comparative analysis presented in this guide underscores the importance of understanding how subtle changes in molecular structure can influence crystal packing, which in turn can affect physicochemical properties such as solubility and stability.

References

A Comparative Guide to the Synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating importance of substituted triazolo[1,5-a]pyrimidines in drug discovery necessitates robust and efficient synthetic routes. This guide details and contrasts two primary pathways for the synthesis of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine: Route 1 , a sequential approach involving the initial construction of the 2-methyltriazolo[1,5-a]pyrimidine core followed by regioselective bromination, and Route 2 , a convergent strategy employing a brominated precursor in the initial cyclocondensation step. Each route is evaluated based on yield, purity, scalability, and the accessibility of starting materials, providing a comprehensive framework for selecting the optimal synthesis for your specific laboratory and production needs.

Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Scaffold

The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere.[3] This structural mimicry allows compounds bearing this core to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to, anticancer[2][4], antimicrobial[5], and kinase inhibitory effects. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of this scaffold, as in 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine, provides a versatile intermediate for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space in the quest for novel therapeutics.

Route 1: Sequential Synthesis via Bromination of a Pre-formed Core

This well-established, two-step approach first focuses on the efficient construction of the 2-methyl-[1][2]triazolo[1,5-a]pyrimidine core, which is subsequently subjected to regioselective bromination.

Step 1.1: Synthesis of 2-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

The cornerstone of this route is the cyclocondensation reaction between 3-amino-5-methyl-1,2,4-triazole and a suitable three-carbon electrophile. Malondialdehyde or its synthetic equivalents are commonly employed for this transformation.

Experimental Protocol: Synthesis of 2-methyl-[1][2]triazolo[1,5-a]pyrimidine

  • To a solution of 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add malondialdehyde tetraethyl acetal (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure 2-methyl-[1][2]triazolo[1,5-a]pyrimidine.

Step 1.2: Regioselective Bromination

The second step involves the electrophilic bromination of the pre-formed heterocyclic core. The electron-rich nature of the pyrimidine ring directs the bromination to the C6 position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

Experimental Protocol: Bromination with N-Bromosuccinimide

  • Dissolve 2-methyl-[1][2]triazolo[1,5-a]pyrimidine (1.0 eq) in a suitable aprotic solvent such as chloroform or acetonitrile.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Route 2: Convergent Synthesis Using a Brominated Precursor

This alternative approach involves the direct construction of the brominated target molecule in a single cyclocondensation step, utilizing a brominated three-carbon building block.

Step 2.1: Cyclocondensation with Bromomalondialdehyde

This method relies on the reaction of 3-amino-5-methyl-1,2,4-triazole with bromomalondialdehyde, which can be generated in situ or used as a stable derivative.

Experimental Protocol: Synthesis via Bromomalondialdehyde

  • To a solution of 3-amino-5-methyl-1,2,4-triazole (1.0 eq) in an appropriate solvent (e.g., ethanol, water), add bromomalondialdehyde (1.0 eq).

  • The reaction can be catalyzed by either acid or base, depending on the specific substrate and conditions.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After cooling, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to afford 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Sequential SynthesisRoute 2: Convergent Synthesis
Overall Yield Generally moderate to good over two steps.Can be higher in a single step, but highly dependent on the stability and reactivity of the brominated precursor.
Purity Intermediate purification is possible, leading to a high-purity final product.May require more rigorous purification to remove side products from the direct cyclization.
Scalability Both steps are generally scalable.Scalability may be limited by the availability and stability of bromomalondialdehyde.
Starting Materials 3-amino-5-methyl-1,2,4-triazole and malondialdehyde equivalents are readily available. NBS is a common lab reagent.Bromomalondialdehyde is less common and may need to be synthesized in a separate step.
Control of Regioselectivity Excellent control of bromination at the C6 position.Regiochemistry is pre-determined by the starting material.
Process Robustness A more established and generally robust method.Can be more sensitive to reaction conditions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine.

Route 1 (Sequential Synthesis) is recommended for most laboratory-scale syntheses and for applications where high purity is paramount. The step-wise nature allows for better control and purification, and the starting materials are more readily accessible.

Route 2 (Convergent Synthesis) presents an attractive option for its atom economy and potentially shorter overall synthesis time. However, the practical application of this route is contingent on the availability and stability of the brominated precursor. This route may be more suitable for larger-scale production if a reliable source of bromomalondialdehyde is established.

Ultimately, the choice of synthesis will depend on the specific requirements of the research program, including available resources, desired scale, and purity specifications. This guide provides the foundational knowledge to make an informed and strategic decision.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed protocol for the disposal of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure safety, maintain regulatory compliance, and protect our environment by explaining the critical reasoning behind each step.

Part 1: Hazard Identification and Essential Safety

Before handling waste, it is imperative to understand the potential hazards associated with 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine. While specific toxicological data for this exact compound is limited, data from structurally similar brominated triazolopyrimidines indicates several potential hazards.

  • Acute Toxicity : Similar compounds are classified as harmful if swallowed.[2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][4][5]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of dust or fumes.[4]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[6]

  • Eye Protection : Chemical splash goggles are mandatory.[5]

  • Lab Coat : A fully buttoned lab coat must be worn to prevent skin contact.[5]

  • Work Area : All waste handling should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][7]

Part 2: The Cornerstone of Compliance: Waste Classification and Segregation

Proper disposal begins with correct classification. 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is a halogenated organic compound because it contains a carbon-bromine bond.[8][9] This classification is critical because mixing halogenated waste with other waste streams can create hazardous reactions, violate regulatory standards under the Resource Conservation and Recovery Act (RCRA), and significantly increase disposal costs.[10][11]

The primary disposal route for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[3][8] Mixing it with non-halogenated solvents makes the entire volume unsuitable for less expensive disposal methods like solvent recovery.[11]

Segregation Protocol:

  • DO collect this waste in a container specifically designated for Halogenated Organic Waste .[8][11]

  • DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes).[11]

  • DO NOT mix with aqueous, acidic, or basic waste streams.[8]

  • DO NOT mix with strong oxidizing agents, as this compound is incompatible with them.[2]

  • DO NOT mix with acutely hazardous "P-listed" wastes.

Part 3: Step-by-Step Laboratory Disposal Protocol

Follow this procedure for the accumulation of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine waste in the laboratory, pending pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Container Selection :

    • Choose a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) carboys are commonly used.[7]

    • Ensure the container is in good condition with no leaks or cracks.

  • Labeling :

    • As soon as the first volume of waste is added, the container must be labeled.

    • Affix your institution's official "Hazardous Waste" tag.

    • Clearly write all contents on the label, including "6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine" and any solvents used. List the approximate percentages of each component. Accurate characterization is a legal requirement.

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA within your laboratory.

    • The container must be kept closed at all times except when adding waste.

    • Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.

  • Requesting Disposal :

    • Once the container is nearly full (approximately 75%) or you are finished generating this waste stream, submit a chemical collection request to your EHS department.[7]

    • Do not overfill containers.

Disposal Parameter Summary

ParameterGuidelineRationale & Authority
Waste Classification Halogenated Organic WasteContains a carbon-bromine bond.[8][9]
EPA Waste Codes Potentially F-listed (if a spent solvent) or D-listed.Governed by the Resource Conservation and Recovery Act (RCRA).[10][12][13]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of halogenated compounds.[3][8]
Recommended Container Labeled, sealed, compatible container (e.g., HDPE).Prevents leaks and ensures safe transport.[7]
Segregation Mandates Separate from non-halogenated, aqueous, and reactive wastes.Prevents hazardous reactions and ensures proper final disposal.[8][11]
Incompatible Materials Strong oxidizing agents.To prevent potentially hazardous chemical reactions.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine waste.

GDisposal Workflow for 6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidineStartWaste GeneratedPPEWear Appropriate PPE(Gloves, Goggles, Lab Coat)Start->PPEClassifyClassify as'Halogenated Organic Waste'PPE->ClassifySelectContainerSelect DesignatedHalogenated Waste ContainerClassify->SelectContainerLabelAffix 'Hazardous Waste' Label& List All ContentsSelectContainer->LabelAddWasteAdd Waste to Containerin Chemical Fume HoodLabel->AddWasteStoreSecurely Close & Store Containerin Secondary Containment in SAAAddWaste->StoreCheckFullContainer >75% Full?Store->CheckFullCheckFull->AddWasteNoRequestPickupSubmit Waste Pickup Requestto EHSCheckFull->RequestPickupYesEndWaste Transferred toLicensed ContractorRequestPickup->End

Caption: Disposal Workflow Diagram

Part 4: Emergency Spill Management

In the event of an accidental release, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill that you are trained to handle, proceed with cleanup. For a large spill, evacuate the area, restrict access, and contact your institution's emergency EHS number immediately.[7]

  • Cleanup of Small Spills :

    • Ensure you are wearing the full required PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.[6][7]

    • Decontaminate the spill area with a detergent solution, followed by water.

    • Label the spill cleanup waste as "Spill Debris containing 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine" and dispose of it as halogenated organic waste.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific mission.

A Senior Application Scientist's Guide to Handling 6-Bromo-2-methyltriazolo[1,5-a]pyrimidine

A Senior Application Scientist's Guide to Handling 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine

As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety and handling protocols for 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine. The procedures outlined here are designed to ensure your protection and the integrity of your research by establishing a self-validating system of safety.

Hazard Assessment & Risk Mitigation: Understanding the Compound

While comprehensive toxicological data for 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine is not extensively documented, a thorough risk assessment can be conducted by examining structurally similar compounds. Analogous brominated heterocyclic compounds are classified as irritants and may be harmful if ingested or inhaled.[4][5]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[3][5]

  • Respiratory Irritation: As a fine powder, the primary risk is the inhalation of airborne particles, which may lead to respiratory tract irritation.[5][6]

  • Toxicity: Harmful if swallowed.[3] The full toxicological profile is unknown, necessitating cautious handling to minimize all routes of exposure.[2]

The core principle of our safety protocol is to minimize exposure through a combination of engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE).[2][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your last and most critical barrier against chemical exposure.[8] The following equipment is mandatory when handling 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection ANSI-approved chemical splash goggles.Protects against accidental splashes and airborne powder. A face shield should be worn over goggles during procedures with a high risk of splashing.[9]
Skin & Body Protection Chemical-resistant lab coat.Provides a barrier against incidental contact. Ensure it is fully buttoned.
Hand Protection Chemically resistant nitrile gloves.Inspect gloves for any signs of degradation before use.[10][11] For prolonged handling, double-gloving is recommended to provide an additional layer of protection.[9] Change gloves immediately if contaminated, and every 30-60 minutes during extended use.[8]
Respiratory Protection NIOSH-approved respirator (if required).All handling of the solid compound must be performed within a certified chemical fume hood to eliminate the risk of inhalation.[12][13] A respirator (e.g., N95 or P100) should only be considered a secondary measure if engineering controls are not feasible, a situation that should be avoided.[7][14]

Safe Handling Workflow: From Receipt to Disposal

A systematic workflow is essential for minimizing risk and ensuring procedural consistency. This process isolates the chemical, contains potential contamination, and ensures safe disposal.

Gcluster_prepPreparation Phasecluster_handlingHandling Phase (Inside Fume Hood)cluster_cleanupPost-Handling & Disposalprep_area1. Designate & PrepareWork Area in Fume Hooddon_ppe2. Don Full PPEgather_materials3. Assemble All Equipment(Spatula, Weigh Boat, Solvent)weigh4. Weigh Powder(Minimize Dust)gather_materials->weighdissolve5. Prepare Solution(Add Solvent to Powder)decontaminate6. Decontaminate Surfaces& Equipmentdissolve->decontaminatedispose_waste7. Segregate & SealHazardous Wastedoff_ppe8. Doff PPE Correctlywash_hands9. Wash Hands Thoroughly

Caption: A procedural workflow for the safe handling of 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine.

Step-by-Step Operational Procedures

Adherence to a detailed, step-by-step methodology is crucial for safety and experimental reproducibility.

A. Preparation:

  • Designate Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[7]

  • Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[1]

  • Assemble Equipment: Before handling the compound, ensure all necessary items (spatula, weigh boats, vials, solvent, waste container) are inside the fume hood to minimize traffic in and out of the containment area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[13]

B. Weighing and Solution Preparation (Inside Fume Hood):

  • Tare Balance: If using a balance inside the hood, ensure it is stable and tared with a disposable weigh boat.

  • Transfer Compound: Carefully transfer the required amount of the powdered compound from the stock bottle to the weigh boat. Use gentle motions to avoid creating airborne dust.[1] Keep the stock container closed as much as possible.

  • Record Mass: Once the desired mass is obtained, securely close the stock container.

  • Prepare Solution: To dissolve, place the weigh boat containing the powder into your receiving flask or beaker. Slowly add the solvent to the powder to wet it, which prevents aerosolization upon mixing.

C. Cleanup and Decontamination:

  • Surface Cleaning: After completing your work, wipe down all surfaces inside the fume hood with an appropriate solvent to decontaminate them.

  • Equipment Decontamination: Decontaminate any reusable equipment (like spatulas) with a suitable solvent.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[6][9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment and community.

  • Classification: All materials contaminated with 6-Bromo-2-methyl[1][2][3]triazolo[1,5-a]pyrimidine, including excess compound, contaminated PPE (gloves, etc.), and cleaning materials, must be treated as hazardous waste.[15]

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Disposal: The disposal of brominated organic compounds must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[15] Do not dispose of this chemical in standard trash or down the drain.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects both the researcher and the research.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.